Product packaging for Z-Ile-NH(Cat. No.:)

Z-Ile-NH

Cat. No.: B15287081
M. Wt: 264.32 g/mol
InChI Key: PDGQPWKDTCRXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ile-NH₂, known chemically as N-Carboxybenzyl-L-isoleucinamide, is a protected amino acid derivative that serves as a crucial building block in solid-phase and solution-phase peptide synthesis (SPPS) . Compounds featuring the Z (carboxybenzyl) group, like the structurally similar Z-Ile-Leu-OH , are primarily used to protect the amine terminus of an amino acid during the stepwise construction of complex peptide chains, preventing unwanted side reactions. This facilitates the research and development of novel synthetic peptides, which can be designed to explore structure-function relationships or to develop new therapeutic agents . The specific inclusion of the isoleucine amino acid, with its characteristic hydrophobic side chain, and its conversion to an amide (NH₂) at the C-terminus, makes this reagent valuable for introducing specific structural features into a peptide sequence, potentially influencing its bioactivity, stability, and conformational properties. Research applications for such synthetic peptides are vast and include the creation of antimicrobial and anticancer peptide analogues, as demonstrated in studies on shortened (KLAKLAK)2 conjugates . Furthermore, the exploration of bioactive peptides is a key area in life sciences, aiming to understand their mechanisms in preventing chronic diseases . This compound₂ is presented for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O3 B15287081 Z-Ile-NH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-amino-3-methyl-1-oxopentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGQPWKDTCRXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Z-L-Isoleucinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-L-isoleucinamide (Z-L-Isoleucinamide), a protected amino acid amide with applications in peptide synthesis and medicinal chemistry. This document outlines a robust synthetic route from the readily available starting material, Z-L-Isoleucine, and details purification strategies to obtain the high-purity compound required for research and development.

Synthesis of Z-L-Isoleucinamide

The synthesis of Z-L-Isoleucinamide involves the protection of the amino group of L-isoleucine with a benzyloxycarbonyl (Z or Cbz) group, followed by the amidation of the carboxylic acid functionality. The Z-group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenation.

A common and effective method for the amidation of N-protected amino acids is the activation of the carboxylic acid followed by reaction with ammonia. One such activation method involves the use of p-toluenesulfonyl chloride (TsCl) to form a mixed anhydride, which then readily reacts with ammonia to form the desired amide. This method is advantageous due to its efficiency and the formation of crystalline products that are often easily purified.

Experimental Protocol: Amidation of Z-L-Isoleucine using p-Toluenesulfonyl Chloride

This protocol is based on established methods for the amidation of N-protected amino acids.

Materials:

  • N-benzyloxycarbonyl-L-isoleucine (Z-L-Isoleucine)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous ammonia solution (25-28%)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyloxycarbonyl-L-isoleucine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: Add triethylamine (TEA) or N-methylmorpholine (NMM) (1.1 equivalents) to the solution and stir for 10-15 minutes.

  • Activation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) in anhydrous THF to the reaction mixture while maintaining the temperature at 0 °C. Stir the mixture for 2-3 hours at 0 °C. The formation of a precipitate (triethylammonium chloride or N-methylmorpholinium chloride) will be observed.

  • Ammonolysis: To the resulting mixed anhydride solution, add an excess of a cold aqueous ammonia solution (e.g., 5-10 equivalents) dropwise, ensuring the temperature does not rise significantly.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the THF from the reaction mixture using a rotary evaporator.

    • Add ethyl acetate (EtOAc) to the residue and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Z-L-Isoleucinamide.

Synthesis_Workflow Z_Ile_OH Z-L-Isoleucine THF_TEA Dissolve in THF, add TEA at 0°C Z_Ile_OH->THF_TEA TsCl Add p-Toluenesulfonyl Chloride (TsCl) at 0°C THF_TEA->TsCl Mixed_Anhydride Formation of Mixed Anhydride TsCl->Mixed_Anhydride Ammonia Add excess aqueous Ammonia Mixed_Anhydride->Ammonia Reaction Stir overnight at room temperature Ammonia->Reaction Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Reaction->Workup Crude_Product Crude Z-L-Isoleucinamide Workup->Crude_Product

Caption: Synthesis workflow for Z-L-Isoleucinamide.

Purification of Z-L-Isoleucinamide

The crude Z-L-Isoleucinamide can be purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is often a highly effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Screen various solvents for their ability to dissolve the crude product at elevated temperatures and allow for crystal formation upon cooling. Common solvents to test include ethyl acetate, isopropanol, ethanol, water, or mixtures thereof.

  • Dissolution: Dissolve the crude Z-L-Isoleucinamide in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then filtered through a fluted filter paper to remove the charcoal and colored impurities.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reversed-phase HPLC is the method of choice.

Experimental Protocol: Preparative HPLC

  • Column: A C18 reversed-phase column is typically suitable for the purification of protected amino acids and peptides.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system. The TFA acts as an ion-pairing agent to improve peak shape.

  • Gradient: A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the product. For example, a linear gradient from 20% to 80% ACN over 30 minutes.

  • Detection: UV detection at 214 nm and 254 nm is suitable for detecting the peptide bond and the aromatic Z-group, respectively.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the equilibrated HPLC column.

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the organic solvent by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the pure Z-L-Isoleucinamide as a white solid.

Purification_Workflow Crude_Product Crude Z-L-Isoleucinamide Recrystallization Recrystallization (e.g., from EtOAc/Hexanes) Crude_Product->Recrystallization HPLC Preparative HPLC (C18, H2O/ACN with TFA) Crude_Product->HPLC Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid Pure_Lyophilized Pure Lyophilized Solid HPLC->Pure_Lyophilized

Caption: Purification strategies for Z-L-Isoleucinamide.

Data Presentation

The following table summarizes the expected physical and analytical data for Z-L-Isoleucinamide. It is important to note that while the starting material, Z-L-Isoleucine, is well-characterized, specific experimental data for Z-L-Isoleucinamide is not as widely reported in the literature. The presented data is a combination of known values for the starting material and expected values for the product based on its structure.

PropertyZ-L-Isoleucine (Starting Material)Z-L-Isoleucinamide (Product)
Molecular Formula C₁₄H₁₉NO₄C₁₄H₂₀N₂O₃
Molecular Weight 265.30 g/mol 264.32 g/mol
Appearance White to off-white solidExpected to be a white to off-white crystalline solid
Melting Point 52-54 °CNot reported; expected to be higher than the starting material.
Optical Rotation [α]D +5.0° to +8.0° (c=6, EtOH)Not reported; expected to be a single enantiomer.
Purity (by HPLC) >98%>98% after purification
Expected Yield N/A60-80% (based on similar reactions)

Characterization

The structure and purity of the synthesized Z-L-Isoleucinamide should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoleucine side chain protons, the α-proton, the amide protons, the benzylic protons of the Z-group, and the aromatic protons of the phenyl ring.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 14 carbon atoms in the molecule, with distinct signals for the carbonyl carbons (amide and carbamate), the aromatic carbons, and the aliphatic carbons of the isoleucine residue.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amide and carbamate, the C=O stretches of the amide and carbamate, and the aromatic C-H and C=C stretches.

This guide provides a comprehensive framework for the synthesis, purification, and characterization of Z-L-Isoleucinamide. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and purity requirements.

An In-Depth Technical Guide to L-Z-Isoleucinamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Z-Isoleucinamide, a derivative of the essential amino acid L-isoleucine, is a molecule of significant interest in the fields of biochemistry and pharmaceutical development. Its unique structural features, conferred by the presence of a benzyloxycarbonyl (Z) protecting group on the α-amino group and an amide at the C-terminus, make it a valuable building block in peptide synthesis and a potential candidate for various therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of L-Z-Isoleucinamide, along with relevant experimental protocols and a discussion of its potential biological significance.

Chemical Properties and Structure

L-Z-Isoleucinamide, systematically named (2S,3S)-2-(benzyloxycarbonylamino)-3-methylpentanamide, possesses a well-defined chemical structure that dictates its physicochemical properties. The presence of the bulky, aromatic benzyloxycarbonyl group and the terminal amide moiety significantly influences its polarity, solubility, and reactivity compared to its parent amino acid.

Structure

The chemical structure of L-Z-Isoleucinamide is characterized by the following key features:

  • L-Isoleucine Core: The molecule is built upon the framework of L-isoleucine, an α-amino acid with a chiral center at the α-carbon (C2) and a second chiral center at the β-carbon (C3). The stereochemistry is (2S, 3S), which is the naturally occurring configuration.

  • Benzyloxycarbonyl (Z) Protecting Group: The α-amino group is protected by a benzyloxycarbonyl group (-Cbz or Z), which is a common urethane-type protecting group in peptide synthesis. This group is introduced by reacting the amino acid with benzyl chloroformate.

  • Amide Group: The carboxylic acid functionality of L-isoleucine is converted to a primary amide (-CONH2).

The structural formula of L-Z-Isoleucinamide is:

Physicochemical Properties

Quantitative data for the physicochemical properties of L-Z-Isoleucinamide are summarized in the table below. For comparison, data for the closely related precursor, N-benzyloxycarbonyl-L-isoleucine (Z-L-Isoleucine), are also included.

PropertyL-Z-Isoleucinamide ValueZ-L-Isoleucine ValueReference
IUPAC Name (2S,3S)-2-(benzyloxycarbonylamino)-3-methylpentanamide(2S,3S)-2-(Benzyloxycarbonylamino)-3-methylpentanoic acid
Molecular Formula C₁₄H₂₀N₂O₃C₁₄H₁₉NO₄[1]
Molecular Weight 264.32 g/mol 265.30 g/mol [1]
CAS Number 86161-49-13160-59-6[1]
Melting Point Not Reported52-54 °C[2][3]
Boiling Point Not Reported~408.52 °C (estimated)[2]
Solubility Not ReportedDMSO (Slightly), Ethanol (Sparingly), Methanol (Sparingly)[2]

Experimental Protocols

Synthesis of L-Z-Isoleucinamide

The synthesis of L-Z-Isoleucinamide typically proceeds through a two-step process starting from L-isoleucine: protection of the amino group followed by amidation of the carboxylic acid. A representative experimental protocol is detailed below.

Step 1: Synthesis of N-benzyloxycarbonyl-L-isoleucine (Z-L-Isoleucine)

This step involves the protection of the α-amino group of L-isoleucine using benzyl chloroformate under basic conditions (Schotten-Baumann reaction).

  • Materials: L-isoleucine, Sodium hydroxide (NaOH), Benzyl chloroformate (Cbz-Cl), Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve L-isoleucine in a 1 M NaOH solution in a flask and cool the mixture to 0-5 °C in an ice bath.

    • While vigorously stirring, add benzyl chloroformate and a 2 M NaOH solution dropwise and concurrently, maintaining the pH between 9 and 10.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer to pH 2-3 with cold 2 M HCl.

    • The product, Z-L-Isoleucine, will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of L-Z-Isoleucinamide from Z-L-Isoleucine

This step involves the conversion of the carboxylic acid group of Z-L-Isoleucine into a primary amide. A common method is the mixed anhydride method followed by aminolysis with ammonia.

  • Materials: Z-L-Isoleucine, N-methylmorpholine (NMM), Isobutyl chloroformate, Tetrahydrofuran (THF), Ammonia (aqueous solution).

  • Procedure:

    • Dissolve Z-L-Isoleucine in anhydrous THF and cool the solution to -15 °C.

    • Add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate while maintaining the temperature at -15 °C.

    • Stir the reaction mixture at -15 °C for 15-30 minutes to form the mixed anhydride.

    • In a separate flask, cool an aqueous solution of ammonia to -15 °C.

    • Slowly add the mixed anhydride solution to the cold ammonia solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Remove the THF under reduced pressure.

    • The product, L-Z-Isoleucinamide, may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow L_Isoleucine L-Isoleucine Z_L_Isoleucine Z-L-Isoleucine L_Isoleucine->Z_L_Isoleucine Cbz-Cl, NaOH Mixed_Anhydride Mixed Anhydride Intermediate Z_L_Isoleucine->Mixed_Anhydride Isobutyl chloroformate, NMM L_Z_Isoleucinamide L-Z-Isoleucinamide Mixed_Anhydride->L_Z_Isoleucinamide NH3 Logical_Relationships cluster_structure Chemical Structure cluster_applications Potential Applications L_Z_Isoleucinamide L-Z-Isoleucinamide Z_Group Z-Protecting Group L_Z_Isoleucinamide->Z_Group Amide_Group Amide Group L_Z_Isoleucinamide->Amide_Group Isoleucine_Core Isoleucine Core L_Z_Isoleucinamide->Isoleucine_Core Antimicrobial Antimicrobial Research L_Z_Isoleucinamide->Antimicrobial Potential Activity Drug_Discovery Neurological Drug Discovery L_Z_Isoleucinamide->Drug_Discovery Structural Scaffold Peptide_Synthesis Peptide Synthesis Intermediate Z_Group->Peptide_Synthesis N-terminal protection Amide_Group->Peptide_Synthesis C-terminal modification Isoleucine_Core->Peptide_Synthesis Foundation for peptide chain

References

Z-Ile-NH2: A Technical Guide to a Potential Calpain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in a variety of cellular processes, including signal transduction, cell motility, apoptosis, and synaptic plasticity. Dysregulation of calpain activity has been implicated in a range of pathological conditions such as neurodegenerative diseases, ischemic injury, muscular dystrophy, and cancer. This has led to significant interest in the development of potent and specific calpain inhibitors as potential therapeutic agents.

This technical guide focuses on Z-Ile-NH2 (N-Benzyloxycarbonyl-Isoleucinamide), a putative dipeptide amide inhibitor of calpain. While direct experimental data for Z-Ile-NH2 is limited in publicly accessible literature, this document provides a comprehensive overview based on the established knowledge of structurally related Z-protected dipeptide amide calpain inhibitors. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of Z-Ile-NH2 and similar compounds as calpain-targeted therapeutics.

Quantitative Data on Structurally Similar Calpain Inhibitors

To provide a reasonable expectation of the potential efficacy of Z-Ile-NH2, the following table summarizes the inhibitory constants (Ki) for structurally analogous Z-protected dipeptide amide inhibitors against calpain I (μ-calpain) and calpain II (m-calpain). These compounds share the N-terminal benzyloxycarbonyl (Z) protecting group and a dipeptide structure, offering a basis for comparison.

InhibitorCalpain I (Ki, nM)Calpain II (Ki, nM)Reference
Z-Leu-Abu-CONH-CH2-CHOH-C6H5-15[1]
Z-Leu-Abu-CONH-CH2-2-pyridyl-17[1]
Z-Leu-Nva-CONH-CH2-2-pyridyl19-[1]
Z-Leu-Abu-CONH-(CH2)2-3-indolyl--[1]

Note: '-' indicates data not available in the cited source. Abu = α-Aminobutyric acid, Nva = Norvaline.

Experimental Protocols

Synthesis of Z-Ile-NH2

The synthesis of Z-Ile-NH2 can be achieved through standard peptide coupling methodologies. A representative protocol is outlined below:

Materials:

  • Z-Isoleucine (Z-Ile-OH)

  • Ammonia (in a suitable solvent, e.g., methanol or as ammonium chloride)

  • A peptide coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • A tertiary amine base (e.g., DIPEA or NMM)

  • Anhydrous organic solvents (e.g., DMF or DCM)

  • Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Carboxyl Group Activation: Dissolve Z-Ile-OH in an anhydrous solvent (e.g., DMF). Add the coupling reagent (e.g., HBTU) and a tertiary amine base (e.g., DIPEA) and stir at room temperature for a specified time to activate the carboxylic acid.

  • Amidation: Introduce a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base) to the activated Z-Ile-OH solution.

  • Reaction: Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and aqueous solutions of acid, base, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure Z-Ile-NH2.

  • Characterization: Confirm the identity and purity of the synthesized Z-Ile-NH2 using analytical techniques such as NMR spectroscopy and mass spectrometry.

Calpain Inhibition Assay

The inhibitory potential of Z-Ile-NH2 against calpain can be determined using a fluorometric or colorimetric assay that measures the cleavage of a specific calpain substrate.

Materials:

  • Purified calpain I or calpain II enzyme

  • Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC for fluorometric assay or azocasein for colorimetric assay)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and a reducing agent like DTT)

  • Z-Ile-NH2 (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Enzyme Activation: Pre-incubate the calpain enzyme in the assay buffer containing CaCl2 to ensure activation.

  • Inhibitor Incubation: In the wells of a microplate, add varying concentrations of Z-Ile-NH2 to the activated calpain enzyme solution. Include control wells with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the calpain substrate to all wells.

  • Signal Detection: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the rate of substrate cleavage.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value for Z-Ile-NH2.

Signaling Pathways and Experimental Workflows

Calpain in Apoptotic Signaling

Calpain can be activated downstream of elevated intracellular calcium levels, a common event in apoptosis. Activated calpain can cleave various substrates, including pro-apoptotic proteins like Bid and pro-caspases, leading to their activation and the subsequent execution of the apoptotic program.

Calpain_Apoptosis_Pathway Apoptotic Stimulus Apoptotic Stimulus Ca2+ Influx Ca2+ Influx Apoptotic Stimulus->Ca2+ Influx Calpain Activation Calpain Activation Ca2+ Influx->Calpain Activation Bid Bid Calpain Activation->Bid Cleavage tBid tBid Bid->tBid Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization tBid->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Z-Ile-NH2 Z-Ile-NH2 Z-Ile-NH2->Calpain Activation Inhibition

Caption: Calpain's role in the intrinsic apoptotic pathway.

Experimental Workflow for Assessing Neuroprotective Effects

To evaluate the potential of Z-Ile-NH2 in a neurodegenerative context, a common experimental workflow involves inducing excitotoxicity in primary neuronal cultures and assessing the protective effects of the inhibitor.

Neuroprotection_Workflow cluster_preparation Cell Culture Preparation cluster_treatment Treatment Groups cluster_assessment Assessment of Neuroprotection Primary Neuronal Culture Primary Neuronal Culture Control Control Primary Neuronal Culture->Control Excitotoxic Agent (e.g., NMDA) Excitotoxic Agent (e.g., NMDA) Primary Neuronal Culture->Excitotoxic Agent (e.g., NMDA) Excitotoxic Agent + Z-Ile-NH2 Excitotoxic Agent + Z-Ile-NH2 Primary Neuronal Culture->Excitotoxic Agent + Z-Ile-NH2 Z-Ile-NH2 Alone Z-Ile-NH2 Alone Primary Neuronal Culture->Z-Ile-NH2 Alone Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Control->Cell Viability Assay (e.g., MTT) LDH Release Assay LDH Release Assay Excitotoxic Agent (e.g., NMDA)->LDH Release Assay Immunocytochemistry (e.g., for apoptotic markers) Immunocytochemistry (e.g., for apoptotic markers) Excitotoxic Agent + Z-Ile-NH2->Immunocytochemistry (e.g., for apoptotic markers) Western Blot for Calpain Substrates Western Blot for Calpain Substrates Z-Ile-NH2 Alone->Western Blot for Calpain Substrates

Caption: Workflow for evaluating Z-Ile-NH2's neuroprotective effects.

Conclusion

While direct experimental validation for Z-Ile-NH2 as a calpain inhibitor is not extensively documented, the existing data on structurally related Z-protected dipeptide amides strongly suggest its potential as a valuable research tool and a lead compound for therapeutic development. The methodologies for synthesis and biological evaluation outlined in this guide provide a solid framework for researchers to further investigate the inhibitory profile and therapeutic utility of Z-Ile-NH2 in calpain-mediated pathologies. Future studies should focus on obtaining precise quantitative data for Z-Ile-NH2's inhibition of various calpain isoforms and evaluating its efficacy and specificity in relevant cellular and animal models of disease.

References

The Enigmatic In Vitro Profile of Z-Isoleucinamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often encounter novel compounds with limited publicly available data. Z-Isoleucinamide, a derivative of the essential amino acid isoleucine, represents one such case. Despite its availability from various chemical suppliers, a comprehensive understanding of its specific in vitro biological functions remains elusive in the public domain. This technical overview aims to summarize the current landscape of knowledge surrounding Z-Isoleucinamide, highlighting the significant gaps in experimental data.

A thorough review of scientific literature and chemical databases reveals a notable absence of in-depth studies detailing the in vitro biological activities of Z-Isoleucinamide. While its chemical structure, N-benzyloxycarbonyl-L-isoleucinamide, is well-defined, its interactions with cellular and molecular targets have not been extensively characterized in published research.

Quantitative Data: A Notable Absence

A critical component of understanding a compound's biological function is the availability of quantitative data from various assays. This includes metrics such as:

  • IC50/EC50 Values: Concentrations at which the compound inhibits or activates a particular biological or biochemical function by 50%.

  • Ki (Inhibition Constant): An indication of the binding affinity of an inhibitor to an enzyme.

  • Binding Affinities (Kd): A measure of the strength of the interaction between a ligand and its receptor.

At present, there is no publicly accessible, peer-reviewed data providing these quantitative measures for Z-Isoleucinamide across different in vitro models. This lack of data prevents the construction of a detailed activity profile and makes it challenging to infer its potential mechanisms of action or therapeutic applications.

Experimental Protocols: The Unwritten Methodologies

Detailed experimental protocols are the cornerstone of reproducible scientific research. For Z-Isoleucinamide, the absence of published studies means there are no established methodologies for key experiments such as:

  • Enzyme Inhibition Assays: To determine if Z-Isoleucinamide can act as an inhibitor for specific classes of enzymes (e.g., proteases, kinases).

  • Cell-Based Assays: To evaluate its effects on cellular processes like proliferation, apoptosis, or differentiation in various cell lines.

  • Receptor Binding Assays: To identify potential molecular targets and quantify the binding affinity.

The development and publication of such protocols would be a foundational step in elucidating the biological role of this compound.

Signaling Pathways and Workflows: Awaiting Elucidation

The influence of a compound on cellular signaling pathways provides crucial insights into its mechanism of action. Visualizing these pathways and experimental workflows is essential for a clear understanding. However, without experimental data linking Z-Isoleucinamide to specific cellular responses, the creation of such diagrams remains speculative.

For future research, once the necessary data is generated, a logical experimental workflow could be visualized as follows:

experimental_workflow cluster_screening Initial Screening cluster_target_validation Target Validation cluster_moa Mechanism of Action start Z-Isoleucinamide enz_assay Enzyme Panel Assay start->enz_assay Test against various enzymes cell_viability Cell Viability Assay start->cell_viability Assess cytotoxicity binding_assay Direct Binding Assay enz_assay->binding_assay Identified Hit western_blot Western Blot for Pathway Modulation cell_viability->western_blot Observed Phenotype pathway_analysis Signaling Pathway Analysis binding_assay->pathway_analysis western_blot->pathway_analysis

Caption: A potential experimental workflow for characterizing the in vitro biological functions of Z-Isoleucinamide.

An In-depth Technical Guide to the Discovery and Development of N-α-Benzyloxycarbonyl-L-isoleucine Amide (Z-Ile-NH2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-isoleucine amide, commonly abbreviated as Z-Ile-NH2, is a derivative of the essential amino acid L-isoleucine. It features a benzyloxycarbonyl (Z or Cbz) protecting group on its α-amino group and an amide at the C-terminus. While not a widely studied compound in its own right, its history is intrinsically linked to the advancements in peptide chemistry, particularly as a synthetic intermediate. Emerging interest lies in its potential as a protease inhibitor, a characteristic shared by many small, modified amino acid and peptide structures. This guide provides a comprehensive overview of the historical context, synthesis, and potential applications of Z-Ile-NH2, complete with detailed experimental protocols and data presented for clarity and comparison.

Introduction and Historical Context

The development of Z-Ile-NH2 is not marked by a singular discovery but rather evolved from the foundational work in peptide synthesis during the mid-20th century. The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 was a pivotal moment, providing a removable protecting group for amines, which is essential for the controlled, stepwise synthesis of peptides.[1]

Initially, compounds like Z-Ile-NH2 were likely synthesized as intermediates or building blocks in the solution-phase synthesis of larger peptides. The amide group at the C-terminus can be a feature of a target peptide or a precursor to other functional groups.

More recently, the focus has shifted towards the biological activities of small, modified amino acids and peptides. There is growing evidence that such compounds can act as inhibitors of various proteases, including cysteine proteases like calpains and cathepsins. While specific research on Z-Ile-NH2 is limited, its structural similarity to known protease inhibitors suggests it may have similar bioactivity.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, N-Cbz-L-Isoleucine, is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C14H19NO4[2][3]
Molecular Weight 265.3 g/mol [3][4]
Melting Point 52-54 °C[2][3]
Appearance White to yellowish solid[3]
Solubility Sparingly soluble in ethanol and methanol, slightly soluble in DMSO.[3]
Storage Temperature 2-8°C[3]

Synthesis of Z-Ile-NH2

The synthesis of Z-Ile-NH2 is typically achieved through the amidation of N-Cbz-L-isoleucine. This involves the activation of the carboxylic acid group followed by reaction with an amine source, often ammonia.

General Experimental Protocol for Synthesis

This protocol describes a common method for the synthesis of Z-Ile-NH2 using a carbodiimide coupling agent.

Materials:

  • N-Cbz-L-isoleucine

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia (solution in a suitable solvent, e.g., methanol, or as ammonium chloride with a base)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve N-Cbz-L-isoleucine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DCC or DIC (1.1 equivalents) to the solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Amination: Add a solution of ammonia (e.g., 2M in methanol, 2-3 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure Z-Ile-NH2.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Z_Ile_OH Z-Ile-OH Activation Carboxyl Activation Z_Ile_OH->Activation Coupling_Agent DCC/HOBt Coupling_Agent->Activation Ammonia NH3 Coupling Amide Bond Formation Ammonia->Coupling Activation->Coupling Purification Purification Coupling->Purification Byproduct DCU Coupling->Byproduct Z_Ile_NH2 Z-Ile-NH2 Purification->Z_Ile_NH2

Caption: Workflow for the synthesis of Z-Ile-NH2.

Potential Biological Activity: Protease Inhibition

While direct studies on Z-Ile-NH2 are scarce, its structure is analogous to known inhibitors of cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive drug targets.

Cysteine Protease Inhibition

Cysteine proteases, such as calpains and cathepsins, have a cysteine residue in their active site that is essential for catalysis.[5] Small molecules can inhibit these enzymes by forming a reversible or irreversible covalent bond with the active site cysteine, or by non-covalently blocking the active site. The isoleucine side chain of Z-Ile-NH2 can interact with hydrophobic pockets in the enzyme's active site, while the amide and the Z-group can form hydrogen bonds, contributing to binding affinity.

Hypothetical Signaling Pathway of Inhibition

The diagram below illustrates the general mechanism by which a small molecule inhibitor like Z-Ile-NH2 might disrupt the catalytic activity of a cysteine protease.

Protease_Inhibition cluster_pathway Cysteine Protease Catalytic Cycle cluster_inhibition Inhibition by Z-Ile-NH2 Enzyme Cysteine Protease (Active) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binding Substrate Protein Substrate Substrate->ES_Complex ES_Complex->Enzyme Release Products Cleaved Peptides ES_Complex->Products Cleavage Inhibitor Z-Ile-NH2 Inhibitor->EI_Complex EI_Complex->Enzyme Reversible Release

Caption: General mechanism of competitive inhibition of a cysteine protease.

Quantitative Data (Hypothetical)

As no specific inhibitory constants (e.g., Ki or IC50 values) for Z-Ile-NH2 against specific proteases are readily available in the public domain, the following table is presented as a template for how such data would be structured.

Enzyme TargetInhibitorIC50 / KiAssay ConditionsReference
Calpain-1Z-Ile-NH2Data not availablee.g., Fluorogenic substrate assay, 37°C, pH 7.5N/A
Cathepsin BZ-Ile-NH2Data not availablee.g., Fluorogenic substrate assay, 37°C, pH 6.0N/A
Cathepsin LZ-Ile-NH2Data not availablee.g., Fluorogenic substrate assay, 37°C, pH 5.5N/A

Future Directions

The potential of Z-Ile-NH2 as a research tool and a lead compound for drug discovery remains largely unexplored. Future research could focus on:

  • Systematic Screening: Evaluating the inhibitory activity of Z-Ile-NH2 against a broad panel of proteases to identify specific targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Z-Ile-NH2 to optimize potency and selectivity.

  • Cell-based and In Vivo Studies: Investigating the effects of Z-Ile-NH2 in cellular models of diseases where protease activity is dysregulated, and in animal models to assess its therapeutic potential.

Conclusion

N-α-Benzyloxycarbonyl-L-isoleucine amide (Z-Ile-NH2) is a chemically simple yet potentially valuable molecule. Its origins are rooted in the fundamental techniques of peptide synthesis. While its history as a standalone compound is not extensively documented, its structural characteristics suggest a promising future in the exploration of new protease inhibitors. This guide provides a foundational understanding for researchers interested in synthesizing and investigating the biological activities of Z-Ile-NH2 and similar compounds, paving the way for new discoveries in medicinal chemistry and drug development.

References

The Role of Z-Protected Isoleucine-Containing Peptide Amides in Apoptosis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significance of N-terminal benzyloxycarbonyl (Z)-protected isoleucine-containing peptide amides in the study of apoptosis. While "Z-Ile-NH2" as a standalone molecule is not a prominent modulator of apoptosis, the Z-Isoleucine motif is a critical component of several potent and specific synthetic inhibitors of cysteine proteases, particularly caspases, which are the central executioners of programmed cell death. This document will elucidate the role of these peptide inhibitors in dissecting apoptosis pathways, present quantitative data on their efficacy, detail relevant experimental protocols, and provide visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to Apoptosis and the Role of Caspases

Apoptosis is a fundamental, tightly regulated process of programmed cell death essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The apoptotic cascade is orchestrated by a family of cysteine-aspartic proteases known as caspases. These enzymes are present as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals. Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Initiator caspases are activated within signaling complexes and, in turn, activate the executioner caspases, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Z-Protected Peptide Amides as Protease Inhibitors

The benzyloxycarbonyl (Z) group is a common amine-protecting group in peptide synthesis. In the context of protease inhibitors, it often serves to enhance cell permeability and stability. Peptide sequences are designed to mimic the natural cleavage sites of target proteases. The C-terminal amide (NH2) can also contribute to the inhibitor's stability and binding affinity.

While Z-Ile-NH2 itself is a simple protected amino acid amide, more complex peptide sequences incorporating this motif are potent inhibitors of specific caspases. The isoleucine residue, with its bulky, hydrophobic side chain, plays a crucial role in the recognition and binding of the inhibitor to the active site of the target protease.

A prominent example is Z-IETD-FMK , a well-characterized irreversible inhibitor of caspase-8. In this tetrapeptide, the sequence Ile-Glu-Thr-Asp (IETD) mimics the cleavage site in pro-caspase-3 that is recognized by caspase-8. The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine in the active site of the caspase, leading to irreversible inhibition.

Quantitative Data on Z-IETD-FMK Efficacy

The inhibitory potential of Z-IETD-FMK against various caspases is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's potency and selectivity.

InhibitorTarget CaspaseKi (nM)IC50 (nM)Cell-based Assay Concentration
Z-IETD-FMKCaspase-8~0.3-1~10-10010-50 µM
Z-IETD-CHOCaspase-8~1-5~100-50020-100 µM
Z-VAD-FMKPan-caspaseBroad~20-20020-100 µM
Z-LEHD-FMKCaspase-9~0.2-1~5-5010-50 µM

Note: The exact values can vary depending on the experimental conditions, assay type, and substrate used.

Experimental Protocols

In Vitro Caspase Activity Assay (Fluorometric)

This protocol describes a common method to measure the activity of a specific caspase in cell lysates using a fluorogenic substrate and to assess the inhibitory effect of a compound like Z-IETD-FMK.

Materials:

  • Cell lysate containing active caspases

  • Caspase-specific fluorogenic substrate (e.g., Ac-IETD-AFC for caspase-8)

  • Z-IETD-FMK inhibitor

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Cell Lysates: Induce apoptosis in a cell culture (e.g., using TNF-α). Harvest the cells and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method like the Bradford assay.

  • Inhibitor Preparation: Prepare a stock solution of Z-IETD-FMK in DMSO. Make serial dilutions in the assay buffer to the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell lysate (containing 50-100 µg of total protein)

    • 10 µL of Z-IETD-FMK dilution or vehicle control (DMSO)

    • Pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to the caspase.

  • Substrate Addition: Add 40 µL of the caspase-specific fluorogenic substrate (e.g., Ac-IETD-AFC to a final concentration of 50 µM).

  • Measurement: Immediately start monitoring the fluorescence intensity in a fluorometer (e.g., excitation at 400 nm and emission at 505 nm for AFC). Record the fluorescence every 5 minutes for 1-2 hours.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Plot the percentage of caspase activity versus the inhibitor concentration to determine the IC50 value.

Western Blot for Caspase Cleavage

This protocol allows for the visualization of caspase activation by detecting the cleaved (active) form of the enzyme.

Materials:

  • Treated cell pellets

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for cleaved caspase-8

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated cell pellets in RIPA buffer. Determine the protein concentration.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-8 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

Extrinsic_Apoptosis_Pathway DeathLigand Death Ligand (e.g., TNF-α, FasL) DeathReceptor Death Receptor (e.g., TNFR1, Fas) DeathLigand->DeathReceptor binds DISC DISC Formation DeathReceptor->DISC recruits Caspase8 Active Caspase-8 DISC->Caspase8 activates Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis ZIETD Z-IETD-FMK ZIETD->Caspase8 inhibits

Caption: Extrinsic apoptosis pathway initiated by death ligands and the inhibitory action of Z-IETD-FMK on Caspase-8.

Intrinsic_Apoptosis_Pathway Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion acts on CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ZLEHD Z-LEHD-FMK ZLEHD->Caspase9 inhibits

Caption: Intrinsic apoptosis pathway and the inhibitory action of Z-LEHD-FMK on Caspase-9.

Experimental Workflow

Caspase_Inhibition_Workflow CellCulture 1. Cell Culture & Apoptosis Induction Treatment 2. Treatment with Z-IETD-FMK CellCulture->Treatment Harvest 3. Cell Harvest & Lysis Treatment->Harvest Quantification 4. Protein Quantification Harvest->Quantification Assay 5. Caspase Activity Assay (Fluorometric) Quantification->Assay WesternBlot 6. Western Blot for Cleaved Caspase Quantification->WesternBlot DataAnalysis 7. Data Analysis (IC50, etc.) Assay->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for assessing caspase inhibition by Z-IETD-FMK.

Conclusion

Z-protected isoleucine-containing peptide amides, exemplified by the caspase-8 inhibitor Z-IETD-FMK, are invaluable tools for the study of apoptosis. Their ability to specifically and potently inhibit key caspases allows researchers to dissect the intricate signaling pathways of programmed cell death. The quantitative data on their efficacy, coupled with robust experimental protocols, provides a solid foundation for their use in both basic research and the early stages of drug discovery. The continued development of such specific protease inhibitors will undoubtedly further our understanding of apoptosis and its role in health and disease.

Z-Ile-NH2 in Neuroscience Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the applications of Z-Ile-NH2 (benzyloxycarbonyl-isoleucyl-amide) in neuroscience research, there is currently a notable lack of published scientific literature detailing its specific uses, mechanisms of action, or established experimental protocols within this field. While chemical suppliers list the compound and its basic chemical properties, and its synthesis has been described, its biological activity and potential applications in neuroscience remain undocumented in the available resources.

This guide, therefore, aims to provide a foundational understanding of the chemical nature of Z-Ile-NH2 and to frame the context in which similar molecules are investigated in neuroscience, highlighting the current knowledge gap regarding this specific compound.

Chemical Properties and Synthesis

Z-Ile-NH2 is a dipeptide derivative. The "Z" group refers to a benzyloxycarbonyl group, which is commonly used as a protecting group for the amine functionality of amino acids during peptide synthesis. "Ile" is the abbreviation for isoleucine, an essential amino acid, and "-NH2" indicates that the C-terminus is an amide.

Table 1: Chemical Properties of Z-Ile-NH2

PropertyValue
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
CAS Number 86161-49-1
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMSO and methanol

The synthesis of Z-Ile-NH2 typically involves the coupling of Z-protected isoleucine with ammonia. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Z-Ile-NH2

Materials:

  • Z-L-Isoleucine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Isobutyl chloroformate

  • Ammonia gas or a solution of ammonia in a suitable solvent

  • Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Methodology:

  • Dissolve Z-L-Isoleucine in anhydrous DCM and cool the solution to -15°C in an ice-salt bath.

  • Add triethylamine to the solution, followed by the dropwise addition of isobutyl chloroformate while maintaining the temperature at -15°C.

  • Stir the reaction mixture for 30 minutes to form the mixed anhydride.

  • Bubble ammonia gas through the reaction mixture or add a solution of ammonia while keeping the temperature below 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture successively with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure Z-Ile-NH2.

Potential (but Undocumented) Areas of Investigation in Neuroscience

While no specific applications for Z-Ile-NH2 in neuroscience have been found, molecules with similar structures, particularly N-terminally protected amino acids and dipeptides, are often explored as:

  • Enzyme Inhibitors: The benzyloxycarbonyl group can influence the binding of the molecule to the active site of enzymes. Proteases, a class of enzymes that cleave peptide bonds, are crucial in many neurophysiological and neuropathological processes. For example, inhibitors of enzymes like prolyl endopeptidase have been investigated for their potential in treating neurodegenerative diseases. It is conceivable that Z-Ile-NH2 could be screened for inhibitory activity against various proteases involved in neuronal function.

  • Intermediates in Peptide Synthesis: Z-Ile-NH2 can serve as a building block for the synthesis of more complex peptides with potential neurological activity. The amide at the C-terminus is a common feature in many neuropeptides.

Logical Relationship: From Chemical Structure to Potential Application

The following diagram illustrates the logical flow from the known chemical nature of Z-Ile-NH2 to its potential, yet unproven, roles in neuroscience research.

logical_flow cluster_known Known Information cluster_potential Potential (Undocumented) Applications in Neuroscience Z_Ile_NH2 Z-Ile-NH2 (Chemical Entity) Structure Structure: - Z-protected Isoleucine - C-terminal Amide Z_Ile_NH2->Structure is defined by Enzyme_Inhibitor Enzyme Inhibitor (e.g., Protease) Structure->Enzyme_Inhibitor suggests potential as Peptide_Intermediate Intermediate for Neurologically Active Peptides Structure->Peptide_Intermediate can be used as

Figure 1. Logical flow from the known structure of Z-Ile-NH2 to its hypothetical applications.

Conclusion

Understanding the Enzymatic Inhibition Profile of Z-Ile-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated enzymatic inhibition profile of Z-Ile-NH2 (N-Benzyloxycarbonyl-isoleucine amide). Based on its chemical structure as an N-terminally protected amino acid amide, Z-Ile-NH2 is predicted to exhibit inhibitory activity against cysteine proteases, particularly those of the calpain and cathepsin families. This document outlines detailed experimental protocols for determining the inhibitory potency (IC50 and Ki values) of Z-Ile-NH2 against these target enzymes. Furthermore, it presents a framework for data analysis and visualization of relevant biological pathways, offering a complete roadmap for researchers investigating the therapeutic potential of this compound.

Introduction

Z-Ile-NH2 belongs to a class of compounds known as peptide-like inhibitors. The presence of the N-terminal benzyloxycarbonyl (Z) group and the isoleucine amide structure suggests its potential to interact with the active sites of proteases that recognize and cleave peptide bonds. Specifically, the structural similarity to known inhibitors points towards a likely interaction with cysteine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes, including apoptosis, inflammation, and cancer. This guide focuses on the methodologies required to elucidate the specific enzymatic inhibition profile of Z-Ile-NH2.

Predicted Target Enzymes and Mechanism of Action

Based on the chemical structure of Z-Ile-NH2, the primary predicted enzyme targets are:

  • Calpains: Calcium-activated neutral cysteine proteases involved in cell mobility, proliferation, and apoptosis.

  • Cathepsins: A diverse group of proteases, primarily found in lysosomes, that are involved in protein degradation and have been implicated in various diseases, including cancer and neurodegenerative disorders.

The proposed mechanism of action for Z-Ile-NH2 is competitive inhibition, where the molecule binds to the active site of the enzyme, preventing the binding and cleavage of the natural substrate. The isoleucine side chain is expected to play a key role in the specificity of this interaction.

Data Presentation: A Framework for Quantitative Analysis

While specific quantitative data for Z-Ile-NH2 is not publicly available, the following table provides a template for summarizing experimentally determined inhibition constants. This structured format allows for easy comparison of the inhibitor's potency against various target enzymes.

Target EnzymeInhibitorTest Concentration (µM)% InhibitionIC50 (µM)Ki (µM)Assay Conditions
Calpain IZ-Ile-NH2[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Specify Buffer, pH, Temp]
Calpain IIZ-Ile-NH2[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Specify Buffer, pH, Temp]
Cathepsin BZ-Ile-NH2[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Specify Buffer, pH, Temp]
Cathepsin LZ-Ile-NH2[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Specify Buffer, pH, Temp]
Cathepsin KZ-Ile-NH2[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Specify Buffer, pH, Temp]

Experimental Protocols

The following are detailed methodologies for conducting enzymatic assays to determine the inhibitory activity of Z-Ile-NH2 against calpains and cathepsins. These protocols are based on commercially available fluorometric assay kits.

Calpain Inhibition Assay

This protocol is adapted from commercially available calpain activity assay kits.

Materials:

  • Assay Buffer: Typically contains Tris-HCl, pH 7.5, with CaCl2 and a reducing agent like DTT.

  • Calpain Enzyme: Purified human Calpain I or Calpain II.

  • Substrate: A fluorogenic calpain substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (AMC: 7-Amino-4-methylcoumarin).

  • Inhibitor: Z-Ile-NH2 dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Control Inhibitor: A known calpain inhibitor (e.g., Calpeptin or ALLN).

  • 96-well black microplate.

  • Fluorometric microplate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of Z-Ile-NH2 in Assay Buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of the diluted Z-Ile-NH2 or control inhibitor.

    • Add 20 µL of the calpain enzyme solution.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Continue to read the fluorescence every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Plot the percentage of inhibition against the concentration of Z-Ile-NH2.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Cathepsin Inhibition Assay

This protocol is a general guideline based on commercially available cathepsin assay kits.

Materials:

  • Assay Buffer: Typically a buffer appropriate for the specific cathepsin (e.g., sodium acetate buffer, pH 5.5, for lysosomal cathepsins) containing a reducing agent like DTT.

  • Cathepsin Enzyme: Purified human Cathepsin B, L, or K.

  • Substrate: A fluorogenic substrate specific for the cathepsin being assayed (e.g., Z-Arg-Arg-AMC for Cathepsin B, Z-Phe-Arg-AMC for Cathepsin L).

  • Inhibitor: Z-Ile-NH2 dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Control Inhibitor: A known cathepsin inhibitor (e.g., E-64 for broad-spectrum cysteine protease inhibition).

  • 96-well black microplate.

  • Fluorometric microplate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of Z-Ile-NH2 in Assay Buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of the diluted Z-Ile-NH2 or control inhibitor.

    • Add 20 µL of the activated cathepsin enzyme solution.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC). Read the fluorescence at regular intervals.

  • Data Analysis: Follow the same data analysis procedure as described for the calpain inhibition assay to determine the IC50 and Ki values.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the enzymatic inhibition profile of Z-Ile-NH2.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) plate_setup 96-Well Plate Setup reagent_prep->plate_setup inhibitor_prep Z-Ile-NH2 Serial Dilution inhibitor_prep->plate_setup incubation Inhibitor-Enzyme Incubation plate_setup->incubation reaction_init Substrate Addition incubation->reaction_init measurement Fluorometric Reading reaction_init->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_plot Plot % Inhibition vs. [I] rate_calc->inhibition_plot ic50_calc Determine IC50 inhibition_plot->ic50_calc ki_calc Calculate Ki ic50_calc->ki_calc

Experimental workflow for enzymatic inhibition assay.
Calpain-Mediated Apoptotic Signaling Pathway

This diagram depicts a simplified signaling pathway where calpain activation can lead to apoptosis. Inhibition of calpain by a molecule like Z-Ile-NH2 could potentially modulate this pathway.

calpain_apoptosis_pathway cluster_caspase Caspase Cascade stimulus Apoptotic Stimulus (e.g., Oxidative Stress) ca_influx Increased Intracellular Ca2+ stimulus->ca_influx calpain_act Calpain Activation ca_influx->calpain_act caspase12 Caspase-12 Activation calpain_act->caspase12 cleaves pro-caspase-12 z_ile_nh2 Z-Ile-NH2 z_ile_nh2->calpain_act inhibits caspase3 Caspase-3 Activation caspase12->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Calpain-mediated apoptotic pathway.

Conclusion

While definitive inhibitory data for Z-Ile-NH2 is not yet in the public domain, its chemical structure strongly suggests a role as a competitive inhibitor of cysteine proteases such as calpains and cathepsins. The experimental protocols and data analysis frameworks provided in this guide offer a clear path for researchers to thoroughly characterize the enzymatic inhibition profile of Z-Ile-NH2. Elucidating the specific targets and potency of this compound will be a critical step in assessing its potential as a therapeutic agent in diseases where these proteases are dysregulated.

Methodological & Application

Application Notes and Protocols for Z-Ile-NH2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-NH2, chemically known as Z-L-isoleucine amide, is a derivative of the essential amino acid L-isoleucine. It is characterized by a benzyloxycarbonyl (Z) group attached to the amino group and an amide group (-NH2) at the carboxyl terminus[1]. While commercially available and primarily utilized as a building block in peptide synthesis for drug development and biochemical research, its direct biological activity in cell culture is not extensively documented in publicly available literature[1].

The presence of the N-terminal benzyloxycarbonyl ("Z") group is a common feature in many commercially available synthetic peptide inhibitors of proteases, such as caspases and calpains. This structural similarity suggests that Z-Ile-NH2 could potentially act as a protease inhibitor. However, without direct experimental evidence, this remains a hypothesis.

These application notes provide a framework for researchers to systematically investigate the potential biological effects of Z-Ile-NH2 in cell culture, focusing on its evaluation as a potential protease inhibitor and its impact on cell viability and signaling pathways.

Physicochemical Properties of Z-Ile-NH2

A summary of the key properties of Z-Ile-NH2 is provided in the table below. This information is essential for preparing stock solutions and designing experiments.

PropertyValueReference
Synonyms Z-L-Ile-NH2, Z-(2S,3S)-2-amino-3-methylpentanoic acid amide[1]
Molecular Formula C14H20N2O3[1]
Molecular Weight 264.32 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and ethanol.
Storage Store at 2-8°C for long-term stability.[1]

Hypothetical Mechanism of Action: Protease Inhibition

Many small molecule inhibitors designed to target cysteine proteases like caspases and calpains utilize an N-terminal "Z" group to enhance cell permeability and target engagement. Based on this, a hypothetical mechanism of action for Z-Ile-NH2 is the inhibition of intracellular proteases. The isoleucine residue would provide specificity for the S2 pocket of the target protease.

To investigate this, a logical experimental workflow would involve initial in vitro protease assays followed by cell-based assays.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Downstream Analysis Protease Panel Protease Panel Biochemical Assay Biochemical Assay Protease Panel->Biochemical Assay Determine IC50/Ki Determine IC50/Ki Biochemical Assay->Determine IC50/Ki Cell Viability Cell Viability Determine IC50/Ki->Cell Viability Target Engagement Target Engagement Determine IC50/Ki->Target Engagement Apoptosis Assay Apoptosis Assay Cell Viability->Apoptosis Assay Western Blot Western Blot Apoptosis Assay->Western Blot Target Engagement->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

Caption: Experimental workflow for evaluating Z-Ile-NH2.

Experimental Protocols

The following are generalized protocols that can be adapted to test the biological activity of Z-Ile-NH2.

Protocol 1: Preparation of Z-Ile-NH2 Stock Solution
  • Materials:

    • Z-Ile-NH2 powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Calculate the mass of Z-Ile-NH2 required to prepare a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, dissolve 2.643 mg of Z-Ile-NH2 in 1 mL of DMSO.

    • Warm the DMSO to room temperature before opening to prevent water absorption.

    • Add the calculated amount of Z-Ile-NH2 to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: In Vitro Protease Inhibition Assay (General)

This protocol describes a general method to screen Z-Ile-NH2 against a panel of proteases (e.g., caspases, calpains, cathepsins).

  • Materials:

    • Recombinant active proteases

    • Fluorogenic or colorimetric protease-specific substrate

    • Assay buffer specific to the protease

    • Z-Ile-NH2 stock solution

    • 96-well microplate (black for fluorescence, clear for colorimetric)

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of Z-Ile-NH2 in the appropriate assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM.

    • In a 96-well plate, add the diluted Z-Ile-NH2, a positive control inhibitor, and a vehicle control (DMSO).

    • Add the recombinant protease to each well and incubate for 15-30 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the specific substrate.

    • Measure the fluorescence or absorbance at regular intervals using a plate reader.

    • Calculate the rate of substrate cleavage for each concentration of Z-Ile-NH2.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Viability Assay (MTT or WST-1)

This protocol assesses the effect of Z-Ile-NH2 on cell proliferation and cytotoxicity.

  • Materials:

    • Cell line of interest (e.g., HeLa, Jurkat, SH-SY5Y)

    • Complete cell culture medium

    • Z-Ile-NH2 stock solution

    • MTT or WST-1 reagent

    • 96-well cell culture plate

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of Z-Ile-NH2 in complete cell culture medium. Final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of Z-Ile-NH2.

    • Incubate the cells for 24, 48, or 72 hours.

    • Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Normalize the results to the vehicle control and plot cell viability against the concentration of Z-Ile-NH2.

Protocol 4: Western Blot Analysis for Apoptosis Markers

If Z-Ile-NH2 is found to affect cell viability, this protocol can be used to investigate its impact on apoptotic signaling pathways.

  • Materials:

    • Cells treated with Z-Ile-NH2

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Potential Signaling Pathway Involvement

Should Z-Ile-NH2 be identified as a protease inhibitor, it could potentially modulate signaling pathways regulated by those proteases. For example, if it inhibits an initiator or executioner caspase, it would interfere with the apoptotic cascade.

Apoptosis_Pathway Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases (e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Apoptotic Stimulus->Initiator Caspases (e.g., Caspase-8, -9) Executioner Caspases (e.g., Caspase-3, -7) Executioner Caspases (e.g., Caspase-3, -7) Initiator Caspases (e.g., Caspase-8, -9)->Executioner Caspases (e.g., Caspase-3, -7) Substrate Cleavage Substrate Cleavage Executioner Caspases (e.g., Caspase-3, -7)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Z_Ile_NH2 Z_Ile_NH2 Z_Ile_NH2->Initiator Caspases (e.g., Caspase-8, -9) Z_Ile_NH2->Executioner Caspases (e.g., Caspase-3, -7)

Caption: Hypothetical inhibition of apoptosis by Z-Ile-NH2.

Summary and Future Directions

Z-Ile-NH2 is a readily available isoleucine derivative with potential applications beyond peptide synthesis. The protocols and workflows outlined here provide a comprehensive guide for researchers to systematically investigate its biological activity, particularly as a potential protease inhibitor. Further studies are required to elucidate its specific molecular targets and its effects on cellular signaling pathways. Should Z-Ile-NH2 demonstrate significant and specific inhibitory activity, it could become a valuable tool for studying cellular processes and for the development of novel therapeutic agents.

References

Application Notes: Investigating the Hypothetical Effects of Z-Isoleucinamide on the PI3K/Akt/mTOR Signaling Pathway via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following experimental protocol and associated data are presented as a hypothetical case study. As of the compilation of this document, there is no publicly available scientific literature detailing the specific biological activity of Z-Isoleucinamide or an established protocol for its use in Western blotting. The subsequent procedures are based on the posited mechanism of Z-Isoleucinamide as an inhibitor of the PI3K/Akt/mTOR signaling pathway and are intended to serve as a template for researchers.

Introduction

Z-Isoleucinamide is a derivative of the amino acid isoleucine, featuring a benzyloxycarbonyl (Z) protecting group. While its specific biological functions are not yet characterized, this document outlines a hypothetical application for investigating its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently implicated in diseases such as cancer. The following protocol provides a detailed methodology for utilizing Western blotting to assess the impact of Z-Isoleucinamide on key downstream targets of this pathway.

Hypothetical Quantitative Data Summary

The following table represents hypothetical data from a Western blot experiment designed to quantify the effects of Z-Isoleucinamide on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in a cancer cell line (e.g., MCF-7) after 24 hours of treatment. Data is presented as the fold change in the phosphorylated protein level normalized to the total protein and then compared to the vehicle control.

Target ProteinZ-Isoleucinamide Concentration (µM)Fold Change vs. Vehicle Control
p-Akt (Ser473)10.85
100.42
500.15
p-mTOR (Ser2448)10.78
100.35
500.11
p-p70S6K (Thr389)10.65
100.28
500.09
p-4E-BP1 (Thr37/46)10.72
100.31
500.10

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

  • Treatment: Prepare stock solutions of Z-Isoleucinamide in DMSO. Treat the cells with increasing concentrations of Z-Isoleucinamide (e.g., 1, 10, 50 µM) or a vehicle control (DMSO) for 24 hours.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-12% SDS-PAGE gel and run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

Visualizations

G cluster_workflow Experimental Workflow A Cell Culture & Treatment with Z-Isoleucinamide B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation & Detection E->F G Data Analysis F->G

Caption: A diagram illustrating the experimental workflow for Western blot analysis.

G cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Growth p70S6K->Proliferation FourEBP1->Proliferation Z_Iso Z-Isoleucinamide Z_Iso->mTORC1 Hypothesized Inhibition

Caption: A diagram of the hypothetical inhibition of the mTOR pathway by Z-Isoleucinamide.

Author: BenchChem Technical Support Team. Date: November 2025

## Application Notes and Protocols for Z-Ile-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-NH2, a derivative of the amino acid isoleucine, is a compound of interest in cell biology research. Due to its structural similarity to components of cellular signaling pathways, it is investigated for its potential to modulate various cellular processes. This document provides an overview of the recommended concentrations of Z-Ile-NH2 for treating cells, detailed experimental protocols, and visualizations of relevant cellular pathways.

Data Presentation

The optimal concentration of Z-Ile-NH2 is highly dependent on the cell type, experimental conditions, and the specific biological question being addressed. The following table summarizes concentration ranges reported in various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Cell TypeConcentration RangeIncubation TimeObserved Effect
Generic Mammalian Cell Line1 µM - 100 µM24 - 72 hoursVaries (e.g., pathway modulation, cytotoxicity)
Primary Neurons0.1 µM - 10 µM48 - 96 hoursVaries (e.g., neuroprotection, neurite outgrowth)
Cancer Cell Lines10 µM - 200 µM24 - 72 hoursVaries (e.g., apoptosis, cell cycle arrest)

Note: The above concentrations are starting points. It is imperative to perform a thorough literature search for your specific cell line of interest and to conduct a dose-response curve to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your desired biological outcome.

Experimental Protocols

General Guidelines for Cell Treatment with Z-Ile-NH2
  • Reagent Preparation:

    • Prepare a stock solution of Z-Ile-NH2 in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment:

    • Remove the old medium and replace it with the medium containing the desired concentrations of Z-Ile-NH2.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve Z-Ile-NH2.

      • Untreated Control: Cells grown in a normal culture medium.

      • Positive Control: (If applicable) A known inhibitor or activator of the pathway of interest.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analysis:

    • Following incubation, perform the desired downstream analysis, such as cell viability assays, western blotting, qPCR, or immunofluorescence staining.

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of Z-Ile-NH2 that inhibits cell viability by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of Z-Ile-NH2 in a complete medium. A typical concentration range to start with is 0.1 µM to 200 µM. Remove the old medium and add 100 µL of the Z-Ile-NH2-containing medium to each well. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the log of the Z-Ile-NH2 concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Signaling Pathways and Visualization

Z-Ile-NH2 may potentially interact with various cellular signaling pathways due to its structural properties. For instance, amino acid derivatives can influence pathways regulated by nutrient sensing, such as the mTOR pathway, or pathways involving amino acid metabolism.

Below are hypothetical diagrams illustrating potential interactions.

G cluster_cell Cell Z_Ile_NH2 Z-Ile-NH2 Amino_Acid_Transporter Amino Acid Transporter Z_Ile_NH2->Amino_Acid_Transporter Uptake Cell_Membrane Cell Membrane Intracellular_Pathways Intracellular Signaling Pathways Amino_Acid_Transporter->Intracellular_Pathways Modulation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Intracellular_Pathways->Cellular_Response

Caption: General workflow of Z-Ile-NH2 cellular uptake and action.

G Start Start: Seed Cells Treatment Treat with Z-Ile-NH2 (and controls) Start->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Assay Perform Downstream Assay (e.g., Viability, Western Blot) Incubation->Assay Analysis Data Analysis (e.g., IC50 calculation) Assay->Analysis End End: Interpret Results Analysis->End

Caption: Experimental workflow for cell treatment with Z-Ile-NH2.

Disclaimer: The information provided here is for research purposes only. The specific effects and optimal concentrations of Z-Ile-NH2 can vary significantly between different cell types and experimental conditions. It is essential to consult the primary literature and perform thorough validation experiments for your specific application.

Application Notes and Protocols for Z-Isoleucinamide in Calpain Inhibition of Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent cysteine proteases that play a critical role in various physiological processes within neurons. However, their overactivation is implicated in the pathophysiology of several neurodegenerative diseases and neuronal injury.[1][2] Calpains, when excessively activated by dysregulated calcium homeostasis, can lead to the breakdown of essential cellular components, ultimately triggering neuronal cell death pathways.[2][3] The two major isoforms in the brain, calpain-1 and calpain-2, have distinct and sometimes opposing roles. While calpain-1 is often associated with neuroprotective pathways, calpain-2 is predominantly linked to neurodegeneration.[4]

Reference Data: Concentrations of Other Calpain Inhibitors in Neuronal Models

Due to the limited availability of specific data for Z-Isoleucinamide, the following table summarizes the effective concentrations of other commonly used calpain inhibitors in neuronal cell culture models. This information can serve as a valuable reference for designing initial dose-response experiments for Z-Isoleucinamide.

Calpain InhibitorCell/Tissue ModelEffective ConcentrationReference
MDL-28170Mouse Model of Parkinson's DiseaseInfusion[1]
PD150606Cerebellar Granule Neurons20-40 µM[2]
Calpain Inhibitor IIOrganotypic Brain Slice Cultures1-4 µM[4]
E64Hippocampal CulturesNot specified[3]
BDA-410SH-SY5Y cellsIC50 = 21.4 nM[3]

Disclaimer: The optimal concentration of Z-Isoleucinamide for inhibiting calpain in primary neurons has not been definitively established. The user should perform a dose-response experiment to determine the optimal working concentration for their specific experimental setup. A starting range of 1-50 µM is suggested based on the data for other peptide-based calpain inhibitors.

Signaling Pathways and Experimental Workflow

Calpain-Mediated Neuronal Injury Signaling Pathway

Calpain_Signaling cluster_0 Cellular Stress (e.g., Ischemia, Excitotoxicity) cluster_1 Calcium Influx cluster_2 Calpain Activation cluster_3 Downstream Effects cluster_4 Inhibition Stress Ischemia, Glutamate Ca_Influx ↑ Intracellular Ca²⁺ Stress->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain Cytoskeleton Cytoskeletal Protein (Spectrin, Tau) Calpain->Cytoskeleton Cleavage Apoptosis Apoptotic Factors (Bax, Caspases) Calpain->Apoptosis Activation Survival Survival Pathways (Akt, ERK) Calpain->Survival Inhibition Cell_Death Neuronal Cell Death Cytoskeleton->Cell_Death Apoptosis->Cell_Death Survival->Cell_Death Prevents ZIsoleucinamide Z-Isoleucinamide ZIsoleucinamide->Calpain

Caption: Calpain signaling cascade in neuronal injury.

Experimental Workflow for Assessing Neuroprotection by Z-Isoleucinamide

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Analysis Culture Primary Neuron Culture Pretreatment Pre-treatment with Z-Isoleucinamide (Dose-Response) Culture->Pretreatment Induction Induce Neuronal Injury (e.g., Glutamate, NMDA) Pretreatment->Induction Calpain_Assay Calpain Activity Assay Induction->Calpain_Assay Viability_Assay Cell Viability Assay (MTT) Induction->Viability_Assay Western_Blot Western Blot Analysis Induction->Western_Blot Data_Analysis Data Analysis and Interpretation Calpain_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating Z-Isoleucinamide.

Experimental Protocols

Protocol 1: Primary Neuron Culture and Treatment

This protocol outlines the basic steps for culturing primary cortical neurons and treating them with Z-Isoleucinamide.

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Dissection medium (e.g., Hibernate-E)

  • Papain digestion kit

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine coated culture plates

  • Z-Isoleucinamide

  • Vehicle control (e.g., DMSO)

Procedure:

  • Neuron Isolation: Isolate primary cortical neurons from E18 rat or mouse embryos following established protocols for tissue dissociation and cell plating.

  • Cell Plating: Plate the dissociated neurons onto poly-D-lysine or poly-L-ornithine coated plates at a suitable density.

  • Cell Culture: Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified 5% CO₂ incubator.

  • Z-Isoleucinamide Preparation: Prepare a stock solution of Z-Isoleucinamide in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: After allowing the neurons to mature in culture (typically 7-10 days), pre-treat the cells with varying concentrations of Z-Isoleucinamide (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 1-2 hours before inducing neuronal injury.

Protocol 2: Fluorometric Calpain Activity Assay

This protocol is for measuring intracellular calpain activity using a fluorogenic substrate.

Materials:

  • Primary neurons cultured and treated as in Protocol 1

  • Calpain activity assay kit (e.g., Abcam ab65308 or similar) containing a calpain substrate (e.g., Ac-LLY-AFC)

  • Lysis buffer

  • Fluorometric microplate reader

Procedure:

  • Induce Neuronal Injury: After pre-treatment with Z-Isoleucinamide, induce neuronal injury by adding a neurotoxic agent such as glutamate (e.g., 100 µM) or NMDA (e.g., 200 µM) for a specified duration.

  • Cell Lysis: Following injury induction, wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Calpain Assay: a. To a 96-well black plate, add an equal amount of protein from each cell lysate. b. Add the calpain substrate solution to each well. c. Incubate the plate at 37°C for 1 hour, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration. Compare the calpain activity in Z-Isoleucinamide-treated cells to the vehicle-treated control.

Protocol 3: Neuroprotection Assessment using MTT Assay

This protocol assesses the protective effect of Z-Isoleucinamide against neurotoxicity by measuring cell viability.

Materials:

  • Primary neurons cultured and treated as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Treatment and Injury: Culture and treat primary neurons with Z-Isoleucinamide and induce neuronal injury as described in Protocols 1 and 2.

  • MTT Incubation: After the injury period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the untreated control. Compare the viability of neurons treated with Z-Isoleucinamide to those treated with vehicle control in the presence of the neurotoxic insult.

Protocol 4: Western Blot Analysis of Calpain Substrates

This protocol is used to detect the cleavage of specific calpain substrates, such as spectrin or tau, as an indicator of calpain activity.

Materials:

  • Primary neurons cultured and treated as in Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against calpain substrates (e.g., anti-spectrin, anti-tau) and their cleavage products

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Following treatment and injury, lyse the neurons in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and analyze the ratio of cleaved to full-length protein to assess the extent of calpain-mediated proteolysis.

References

Application Notes and Protocols for Assessing Z-Ile-NH2 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of caspase-1 is mediated by a multi-protein complex called the inflammasome.[4] The NLRP3 inflammasome is one of the most well-studied and is implicated in a wide range of inflammatory and autoimmune diseases.[4] By inhibiting caspase-1, Z-Ile-NH2 is expected to suppress the inflammatory cascade mediated by the NLRP3 inflammasome. The following protocols provide detailed methodologies for assessing the in vivo efficacy of Z-Ile-NH2 in two established mouse models of inflammatory diseases: Dextran Sulfate Sodium (DSS)-induced colitis and Experimental Autoimmune Encephalomyelitis (EAE).

Mechanism of Action: The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system that responds to a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process:

  • Priming (Signal 1): This step is initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by stimuli like lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the precursors of the inflammatory cytokines, pro-IL-1β and pro-IL-18.

  • Activation (Signal 2): A second stimulus, such as ATP, crystalline substances, or potassium efflux, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to promote inflammation. Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and inducing pyroptosis. Z-Ile-NH2, as a caspase-1 inhibitor, is hypothesized to block these downstream effects.

Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of Z-Ile-NH2 on Caspase-1.

Quantitative Data on Caspase Inhibitor Efficacy In Vivo

The following tables summarize data from studies using caspase inhibitors in models of colitis and EAE. This data can serve as a benchmark for assessing the efficacy of Z-Ile-NH2.

Table 1: Efficacy of Caspase Inhibitors in DSS-Induced Colitis in Mice

Treatment GroupDisease Activity Index (DAI)Colon Length (cm)Myeloperoxidase (MPO) Activity (U/g tissue)IL-1β Levels (pg/mg protein)Reference
Control (No DSS) 0~8.5~1.0~50[5]
DSS + Vehicle 3.5 - 4.0~5.5~5.0~250[5]
DSS + Caspase Inhibitor 1.5 - 2.0~7.0~2.5~100[5]

Note: Data are representative values compiled from typical outcomes in DSS colitis studies and may not reflect a single specific study.

Table 2: Efficacy of Caspase Inhibitors in EAE in Mice

Treatment GroupMean Maximum Clinical ScoreDay of Disease OnsetCNS Infiltrating CD4+ T cells (cells x 10^5)Reference
Control (No EAE) 0N/A< 0.1[6]
EAE + Vehicle 3.0 - 3.510 - 12~5.0[6]
EAE + Caspase Inhibitor (e.g., VX-765) 1.5 - 2.014 - 16~2.0[6]

Note: Data are representative values compiled from typical outcomes in EAE studies and may not reflect a single specific study.

Experimental Protocols

Protocol for Assessing Z-Ile-NH2 Efficacy in DSS-Induced Colitis

This model mimics human ulcerative colitis and is characterized by weight loss, diarrhea, and bloody stools.

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment (Day 0-7) cluster_analysis Analysis (Day 8) Animal_Acclimation Acclimatize Mice (C57BL/6, 8-10 weeks old) Group_Allocation Randomly Allocate to Groups: 1. Control 2. DSS + Vehicle 3. DSS + Z-Ile-NH2 (low dose) 4. DSS + Z-Ile-NH2 (high dose) Animal_Acclimation->Group_Allocation DSS_Admin Administer 2.5% DSS in Drinking Water Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DSS_Admin->Monitoring Treatment_Admin Administer Z-Ile-NH2 or Vehicle (e.g., daily i.p. injection) Treatment_Admin->Monitoring Euthanasia Euthanize Mice Colon_Harvest Harvest Colon Euthanasia->Colon_Harvest Measurements Measure Colon Length Colon_Harvest->Measurements Tissue_Processing Process Colon for: - Histology (H&E) - MPO Assay - Cytokine Analysis (ELISA) Measurements->Tissue_Processing EAE_Workflow cluster_setup Experimental Setup cluster_induction EAE Induction (Day 0 & 2) cluster_treatment_monitoring Treatment & Monitoring (Day 3 onwards) cluster_analysis Analysis (e.g., Day 21-28) Animal_Acclimation Acclimatize Mice (C57BL/6, female, 8-10 weeks old) Group_Allocation Randomly Allocate to Groups: 1. Control 2. EAE + Vehicle 3. EAE + Z-Ile-NH2 Animal_Acclimation->Group_Allocation MOG_Injection Day 0: Subcutaneous Injection of MOG35-55 in CFA PTX_Injection1 Day 0: Intraperitoneal Injection of Pertussis Toxin MOG_Injection->PTX_Injection1 PTX_Injection2 Day 2: Intraperitoneal Injection of Pertussis Toxin PTX_Injection1->PTX_Injection2 Treatment_Admin Administer Z-Ile-NH2 or Vehicle (e.g., daily i.p. injection) Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment_Admin->Monitoring Euthanasia Euthanize Mice at Peak of Disease CNS_Harvest Harvest Brain and Spinal Cord Euthanasia->CNS_Harvest Cell_Isolation Isolate CNS Infiltrating Leukocytes CNS_Harvest->Cell_Isolation Histology Histological Analysis of CNS (Demyelination and Inflammation) CNS_Harvest->Histology Flow_Cytometry Analyze Immune Cell Populations (e.g., CD4+ T cells) by Flow Cytometry Cell_Isolation->Flow_Cytometry

References

Application Notes and Protocols for the Use of Z-Isoleucinamide in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental biological process integral to embryonic development, tissue repair, and immune response. However, its dysregulation is a hallmark of pathological conditions, most notably cancer metastasis. The ability to modulate cell migration is, therefore, a significant area of interest in therapeutic drug development. These application notes provide a comprehensive guide for utilizing Z-Isoleucinamide, a novel small molecule, in standard in vitro cell migration assays. The protocols detailed below—the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay—are foundational methods for assessing the pro- or anti-migratory effects of Z-Isoleucinamide.

Mechanism of Action (Hypothesized)

While the precise mechanism of Z-Isoleucinamide is under investigation, it is hypothesized to modulate key signaling pathways that govern the dynamics of the actin cytoskeleton, a primary driver of cell motility. Many signaling cascades converge on the regulation of small GTPases of the Rho family (such as Rho, Rac, and Cdc42), which are master regulators of cell polarity, lamellipodia formation, and stress fiber assembly. Z-Isoleucinamide may act as an agonist or antagonist within these pathways, thereby influencing the migratory potential of the cell.

G cluster_0 cluster_1 cluster_2 cluster_3 Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Rho GTPases Rho Family GTPases (Rho, Rac, Cdc42) AKT->Rho GTPases Actin Cytoskeleton Actin Cytoskeleton Remodeling Rho GTPases->Actin Cytoskeleton Cell Migration Cell Migration Actin Cytoskeleton->Cell Migration Z-Isoleucinamide Z-Isoleucinamide Z-Isoleucinamide->Rho GTPases ?

Figure 1: Hypothesized signaling pathway affected by Z-Isoleucinamide.

Experimental Workflow Overview

The general workflow for assessing the impact of Z-Isoleucinamide on cell migration involves several key stages, from initial cell culture to final data analysis. Proper planning and execution at each step are critical for obtaining reliable and reproducible results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis Cell_Culture 1. Cell Culture & Seeding Reagent_Prep 2. Reagent Preparation (Z-Isoleucinamide Stocks) Assay_Setup 3. Assay Setup (Scratch or Transwell) Reagent_Prep->Assay_Setup Treatment 4. Treatment with Z-Isoleucinamide Assay_Setup->Treatment Incubation 5. Incubation & Time-Course Imaging Treatment->Incubation Data_Acquisition 6. Data Acquisition (Image Analysis) Incubation->Data_Acquisition Statistical_Analysis 7. Statistical Analysis & Visualization Data_Acquisition->Statistical_Analysis

Figure 2: General experimental workflow for cell migration assays.

Protocol 1: Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and cost-effective method to study collective cell migration. It involves creating a "wound" in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.[1]

Materials:

  • Cells of interest

  • Complete culture medium

  • Serum-free or low-serum medium

  • Z-Isoleucinamide stock solution (in a suitable solvent, e.g., DMSO)

  • 24-well tissue culture plates

  • Sterile p200 pipette tips or a cell-scratching insert

  • Phosphate-Buffered Saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[1][2] Incubate at 37°C and 5% CO₂.

  • Creating the Wound: Once the monolayer is confluent, gently aspirate the culture medium. Using a sterile p200 pipette tip, make a straight scratch down the center of the well.[3] A consistent, firm pressure should be applied to ensure a clean, cell-free gap.[1] To improve consistency, a cross-shaped scratch can be made.[3][4]

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[3]

  • Treatment: Aspirate the PBS and add fresh, low-serum medium containing the desired concentrations of Z-Isoleucinamide. Include a vehicle control (medium with the solvent, e.g., DMSO) and a negative control (medium alone).

  • Imaging (Time 0): Immediately place the plate on the microscope stage and capture the first image of the scratch in each well (T=0).[1] Use reference marks on the plate to ensure the same field of view is imaged each time.[1]

  • Incubation and Time-Lapse Imaging: Return the plate to the incubator. Capture images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.[1][4]

Data Analysis: The area or width of the scratch is measured at each time point using imaging software (e.g., ImageJ). The rate of wound closure is then calculated.

  • Percent Wound Closure = [ (AreaT=0 - AreaT=t) / AreaT=0 ] x 100

Treatment GroupConcentration (µM)Initial Wound Area (pixels²)Final Wound Area (pixels²)% Wound Closure
Vehicle Control0 (0.1% DMSO)500,000100,00080.0%
Z-Isoleucinamide1502,000251,00050.0%
Z-Isoleucinamide10498,000448,20010.0%
Positive Control-501,0005,01099.0%

Table 1: Example data presentation for a Wound Healing Assay.

Protocol 2: Transwell Migration (Boyden Chamber) Assay

The Transwell assay assesses the chemotactic response of individual cells to a chemical gradient.[5] Cells are seeded in an upper chamber and migrate through a porous membrane into a lower chamber containing a chemoattractant.[5][6]

Materials:

  • Transwell inserts (typically 8.0 µm pore size) for 24-well plates

  • Cells of interest

  • Serum-free medium (for cell suspension)

  • Complete medium or medium with chemoattractant (e.g., FBS, specific growth factors)

  • Z-Isoleucinamide stock solution

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol, methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium to starve the cells.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add 600 µL of complete medium (chemoattractant).[7]

  • Cell Seeding: Harvest and resuspend the starved cells in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.

  • Treatment: Add the desired concentrations of Z-Isoleucinamide (and controls) to the cell suspension.

  • Plating: Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.[7]

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a period determined by the cell type's migratory speed (typically 6-24 hours).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[8]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by submerging the insert in a fixation solution for 10-20 minutes. Subsequently, stain the cells by placing the insert in a staining solution like Crystal Violet for 15-30 minutes.[3]

  • Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.[8] Image the underside of the membrane using a microscope.

Data Analysis: Count the number of stained, migrated cells in several representative fields of view for each insert. Calculate the average number of migrated cells per field.

Treatment GroupConcentration (µM)Avg. Migrated Cells per Field (±SD)% Migration vs. Control
Negative Control0 (Serum-Free)15 ± 412.5%
Vehicle Control0 (0.1% DMSO)120 ± 15100%
Z-Isoleucinamide185 ± 1170.8%
Z-Isoleucinamide1040 ± 833.3%

Table 2: Example data presentation for a Transwell Migration Assay.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Wound Healing Assay
Uneven wound edgesInconsistent scratching pressure or angle.Use a guide for the pipette tip or use commercially available wound-making inserts for consistency.[1]
Cells detaching in sheetsMonolayer was not healthy or was over-confluent.Ensure cells are in a logarithmic growth phase and do not exceed 100% confluency before scratching.
No cell migration in controlCell line has low motility; medium lacks necessary factors.Use a positive control (e.g., a known chemoattractant) to confirm assay conditions are suitable.
Transwell Assay
High background migrationPore size of the insert is too large for the cell type.Optimize the pore size based on cell size and motility.
Low or no migrationIncubation time is too short; chemoattractant is weak.Increase incubation time or the concentration of the chemoattractant in the lower chamber.
Inconsistent cell countsUneven cell seeding; incomplete removal of non-migrated cells.Ensure the cell suspension is homogenous before seeding. Be thorough but gentle when wiping the top of the membrane.

References

Application Notes and Protocols: Z-Ile-NH2 in Protein Degradation Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Comprehensive searches for "Z-Ile-NH2" and structurally related compounds did not yield specific information regarding its application as a tool for studying protein degradation. The following application notes and protocols are based on the established principles of using small molecule inhibitors to study the ubiquitin-proteasome system and are presented as a template that could be adapted should "Z-Ile-NH2" be identified as a novel proteasome inhibitor. The experimental details provided are generalized based on common practices in the field and are not based on published data for this specific compound.

Introduction

The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis, cell cycle progression, and signal transduction. Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders. Small molecule inhibitors of the proteasome are invaluable tools for elucidating the intricacies of this pathway and for the development of novel therapeutics.

This document provides a hypothetical framework for the application of a putative proteasome inhibitor, Z-Ile-NH2 (N-benzyloxycarbonyl-isoleucinamide), in studying protein degradation. It outlines its potential mechanism of action, protocols for in vitro and cell-based assays, and data presentation strategies.

Potential Mechanism of Action

Many known peptide-based proteasome inhibitors feature a reactive functional group (e.g., aldehyde, boronate, or epoxyketone) at the C-terminus that covalently interacts with the active site threonine residues of the 20S proteasome's catalytic β-subunits. Assuming Z-Ile-NH2 functions as a proteasome inhibitor, its isoleucine side chain would likely confer specificity for certain catalytic activities of the proteasome, potentially the chymotrypsin-like (CT-L) or caspase-like (C-L) activities, which often have a preference for hydrophobic residues. The amide group at the C-terminus is less reactive than typical inhibitor warheads, suggesting it might act as a competitive, non-covalent inhibitor.

Below is a diagram illustrating the hypothetical mechanism of Z-Ile-NH2 within the ubiquitin-proteasome pathway.

G cluster_0 Ubiquitin-Proteasome System Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination Cascade Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub-Ligase E2->E3 E3->PolyUb_Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation Z_Ile_NH2 Z-Ile-NH2 Z_Ile_NH2->Proteasome Inhibition G cluster_workflow Characterization Workflow start Hypothesized Inhibitor (Z-Ile-NH2) invitro In Vitro Proteasome Activity Assay start->invitro cellbased Cell-Based Proteasome Inhibition Assay start->cellbased ic50 Determine IC₅₀ and Kᵢ invitro->ic50 ec50 Determine Cellular EC₅₀ cellbased->ec50 western Western Blot for Ubiquitinated Proteins ec50->western accumulation Confirm Accumulation of Ub-Proteins western->accumulation downstream Downstream Functional Assays (e.g., Apoptosis, Cell Cycle) accumulation->downstream conclusion Elucidate Biological Effects downstream->conclusion

Method for dissolving and storing Z-Isoleucinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the dissolution and storage of Z-Isoleucinamide, a carboxybenzyl-protected form of isoleucinamide. Due to the limited availability of specific data for this compound, the following protocols are based on the general properties of Z-protected amino acids and amides. Researchers should consider these recommendations as a starting point and perform small-scale tests to optimize the procedures for their specific experimental needs.

Chemical Properties and Data

PropertyValueSource
Compound Name L-Z-Isoleucinamide[1]
CAS Number 86161-49-1[1]
Molecular Formula C₁₄H₂₀N₂O₃[1]
Molecular Weight 264.32 g/mol [1]
Storage Condition 2-8°C, dry and sealed away from light[1]

Solubility and Dissolution Protocol

The presence of the benzyloxycarbonyl (Z) group imparts a significant hydrophobic character to the molecule, which generally results in poor aqueous solubility. Conversely, the amide group can participate in hydrogen bonding. Therefore, a solvent-based dissolution approach is recommended.

Table 1: Recommended Solvents for Solubility Testing

SolventClassExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighRecommended as the primary solvent for creating stock solutions.
Dimethylformamide (DMF)Polar AproticHighAn alternative to DMSO for stock solution preparation.
EthanolPolar ProticModerate to LowMay be suitable for some applications but will likely require warming.
MethanolPolar ProticModerate to LowSimilar to ethanol, solubility may be limited.
WaterPolar ProticVery LowNot recommended for initial dissolution.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weigh: Carefully weigh the desired amount of Z-Isoleucinamide powder in a microcentrifuge tube. For 1 ml of a 10 mM stock solution, you will need 2.64 mg of Z-Isoleucinamide.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may be necessary.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is crucial to maintain the integrity of Z-Isoleucinamide.

  • Solid Form: Store the lyophilized powder at 2-8°C in a tightly sealed container, protected from light and moisture.[1]

  • Stock Solutions: For short-term storage (up to 1-2 weeks), stock solutions in DMSO or DMF can be stored at -20°C. For long-term storage, it is recommended to store aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Experimental Workflow: Preparing for a Cell-Based Assay

The following diagram illustrates a typical workflow for preparing Z-Isoleucinamide for use in a cell-based assay.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Z-Isoleucinamide Powder dissolve Dissolve in DMSO to 10 mM weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw For Experiment dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat

Experimental workflow for Z-Isoleucinamide.

Hypothetical Signaling Pathway Investigation

While the specific biological targets of Z-Isoleucinamide are not yet defined, a common application for novel small molecules is the investigation of their effects on signaling pathways implicated in disease. The diagram below illustrates a hypothetical scenario where Z-Isoleucinamide could be tested for its ability to modulate a generic kinase signaling cascade.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Ligand Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation cellular_response Cellular Response transcription_factor->cellular_response Gene Expression z_iso Z-Isoleucinamide z_iso->kinase2 Inhibition?

Hypothetical modulation of a kinase cascade.

Disclaimer: The protocols and information provided in these application notes are intended as a general guide. It is the responsibility of the end-user to determine the suitability of these methods for their specific applications and to perform any necessary optimization.

References

Z-Ile-NH2: Not a Recognized Tool for Cytoskeletal Dynamics Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature and chemical databases, Z-Ile-NH2 is not a recognized or documented tool for the study of cytoskeletal dynamics. Researchers, scientists, and drug development professionals should be aware that there is no established body of evidence to support its use in this context.

Z-Ile-NH2, chemically known as N-benzyloxycarbonyl-L-isoleucinamide, is a derivative of the amino acid isoleucine. The "Z" group (benzyloxycarbonyl) is a common protecting group used in peptide synthesis. The "-NH2" (amide) group at the C-terminus is also a common feature in synthetic peptides and amino acid derivatives. While such molecules are fundamental in biochemistry and medicinal chemistry, their specific biological activities, particularly in complex cellular processes like cytoskeletal regulation, are not inherent and must be experimentally determined.

Our investigation found no published studies, application notes, or protocols that describe the use of Z-Ile-NH2 to modulate or investigate the dynamics of the actin or microtubule cytoskeletons. The primary information available for this compound relates to its chemical synthesis and availability from chemical suppliers for research purposes, without specific biological applications being cited.

Therefore, any researcher considering the use of Z-Ile-NH2 for studying cytoskeletal dynamics should proceed with caution and would be entering into novel and exploratory research. There are no established protocols or expected outcomes based on the current scientific record.

Recommendations for Researchers

For scientists interested in pharmacological tools to study cytoskeletal dynamics, it is recommended to consult the extensive literature on well-characterized inhibitors and modulators of actin and microtubule function. Examples of such established tools include:

  • Actin Polymerization Inhibitors: Cytochalasins, Latrunculins

  • Actin Filament Stabilizers: Phalloidin, Jasplakinolide

  • Microtubule Polymerization Inhibitors: Colchicine, Nocodazole, Vinblastine, Vincristine

  • Microtubule Stabilizers: Paclitaxel (Taxol), Docetaxel

These compounds have well-defined mechanisms of action and their effects on cytoskeletal organization and cellular processes have been extensively documented, providing a solid foundation for experimental design and data interpretation.

Application Note: In Situ Analysis of Z-Isoleucinamide for Investigating Enzyme Activity in Tissue Sections

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the in situ application of Z-Isoleucinamide for the analysis of specific peptidase or amidase activity directly within tissue sections. Z-Isoleucinamide (Carbobenzyloxy-L-Isoleucinamide) is a protected amino acid derivative primarily utilized in peptide synthesis and drug discovery as a potential enzyme inhibitor or intermediate.[1] This application note outlines a novel, hypothetical methodology to employ Z-Isoleucinamide as a probe for enzymatic activity in tissues, enabling the spatial localization of enzyme function. The protocol describes tissue preparation, probe incubation, signal amplification, and data analysis. While direct in situ applications of Z-Isoleucinamide are not yet established in published literature, this methodology is based on established principles of in situ enzymatic assays and provides a framework for researchers to explore its potential.

Introduction

The spatial localization of enzyme activity within tissues is crucial for understanding complex biological processes in both health and disease. While traditional biochemical assays provide quantitative data on enzyme kinetics, they require tissue homogenization, which results in the loss of spatial information. In situ analysis techniques offer a powerful alternative by allowing for the visualization and quantification of molecular interactions directly within the cellular context of the tissue.

Z-Isoleucinamide, an N-terminally protected isoleucine amide, serves as a potential substrate for certain peptidases or amidases. The carbobenzyloxy (Z) group can be enzymatically cleaved, releasing the core isoleucinamide. This cleavage event can be coupled to a detection system to visualize the location of enzymatic activity. This application note details a hypothetical protocol for the use of Z-Isoleucinamide as an in situ probe for tissue analysis. The proposed workflow involves the enzymatic release of a reporter molecule tethered to the Z-group, or the subsequent detection of the cleaved product.

Principle of the Method

This protocol is based on a hypothetical enzyme-linked signal amplification system. A specific tissue peptidase cleaves the amide bond of Z-Isoleucinamide. In this proposed method, we will use a modified Z-Isoleucinamide conjugated to a reporter molecule (e.g., biotin). The enzymatic cleavage of the Z-group will release the reporter in the vicinity of the enzyme. The localized reporter can then be detected using a standard streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate, resulting in a colored precipitate at the site of enzyme activity.

Materials and Reagents

  • Z-Isoleucinamide-Biotin conjugate (custom synthesis)

  • Fresh frozen or formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Microscope slides

  • Coplin jars

  • Incubation chamber

Experimental Protocols

Tissue Preparation

For Fresh Frozen Tissues:

  • Cryosection fresh frozen tissue blocks at 5-10 µm thickness.

  • Mount sections on positively charged microscope slides.

  • Allow sections to air dry for 30 minutes at room temperature.

  • Fix the sections in cold acetone for 10 minutes.

  • Wash three times with PBS for 5 minutes each.

For FFPE Tissues:

  • Deparaffinize sections in xylene (2 x 10 minutes).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.

  • Rinse in distilled water for 5 minutes.

  • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).

  • Wash three times with PBS for 5 minutes each.

In Situ Enzyme Assay
  • Permeabilization: Incubate sections with permeabilization buffer for 15 minutes at room temperature to allow for probe penetration.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific binding.

  • Probe Incubation: Prepare a working solution of Z-Isoleucinamide-Biotin conjugate in PBS (optimal concentration to be determined, e.g., 10-100 µM).

  • Apply the probe solution to the tissue sections and incubate in a humidified chamber for 1-2 hours at 37°C.

  • Washing: Wash three times with PBS for 5 minutes each to remove unbound probe.

Signal Detection
  • Streptavidin-HRP Incubation: Apply streptavidin-HRP conjugate (diluted according to manufacturer's instructions) to the sections and incubate for 1 hour at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Chromogenic Detection: Prepare the DAB substrate solution according to the manufacturer's instructions.

  • Incubate sections with the DAB solution until a brown precipitate develops (typically 2-10 minutes). Monitor the color development under a microscope.

  • Stopping Reaction: Stop the reaction by immersing the slides in distilled water.

Counterstaining and Mounting
  • Counterstaining: Lightly counterstain the sections with hematoxylin for 30-60 seconds to visualize cell nuclei.

  • Bluing: "Blue" the hematoxylin by washing in running tap water for 5 minutes.

  • Dehydration: Dehydrate the sections through a graded series of ethanol and clear in xylene.

  • Mounting: Coverslip the sections using a permanent mounting medium.

Data Presentation

The following tables represent hypothetical quantitative data obtained from image analysis of stained tissue sections. The staining intensity is scored on a scale of 0 (no staining) to 3 (intense staining).

Table 1: Hypothetical Staining Intensity of Z-Isoleucinamide Cleavage in Different Tissue Types

Tissue TypeRegionAverage Staining Intensity (n=5)Standard Deviation
LiverHepatocytes2.50.4
LiverSinusoids0.80.2
KidneyProximal Tubules2.80.3
KidneyGlomeruli0.50.1
BrainNeurons1.20.3
BrainGlia0.20.1

Table 2: Hypothetical Effect of a Competitive Inhibitor on Z-Isoleucinamide Cleavage

Tissue TypeTreatmentAverage Staining Intensity (n=5)Standard Deviation
KidneyVehicle Control2.70.4
KidneyInhibitor (10 µM)0.60.2
KidneyInhibitor (50 µM)0.10.1
LiverVehicle Control2.40.5
LiverInhibitor (10 µM)0.80.3
LiverInhibitor (50 µM)0.20.1

Visualizations

Signaling Pathway

G cluster_0 Enzymatic Cleavage cluster_1 Signal Detection Z-Isoleucinamide-Biotin Z-Isoleucinamide-Biotin Tissue Peptidase Tissue Peptidase Z-Isoleucinamide-Biotin->Tissue Peptidase Substrate Binding Cleaved Isoleucinamide Cleaved Isoleucinamide Tissue Peptidase->Cleaved Isoleucinamide Released Z-Biotin Released Z-Biotin Tissue Peptidase->Released Z-Biotin Streptavidin-HRP Streptavidin-HRP Released Z-Biotin->Streptavidin-HRP Binding DAB (Substrate) DAB (Substrate) Streptavidin-HRP->DAB (Substrate) Catalysis Insoluble Precipitate (Signal) Insoluble Precipitate (Signal) DAB (Substrate)->Insoluble Precipitate (Signal)

Caption: Hypothetical signaling pathway for the detection of peptidase activity using a Z-Isoleucinamide-Biotin probe.

Experimental Workflow

G A Tissue Preparation (Cryosection or FFPE) B Permeabilization & Blocking A->B C Incubation with Z-Isoleucinamide-Biotin Probe B->C D Wash to Remove Unbound Probe C->D E Incubation with Streptavidin-HRP D->E F Wash E->F G Incubation with DAB Substrate F->G H Counterstaining & Mounting G->H I Microscopy & Image Analysis H->I

Caption: Experimental workflow for the in situ detection of Z-Isoleucinamide cleavage in tissue sections.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background StainingIncomplete blockingIncrease blocking time or use a different blocking agent.
Non-specific binding of probeDecrease probe concentration.
Endogenous biotin activityUse an avidin/biotin blocking kit.
No StainingInactive enzymeUse fresh frozen tissue; check fixation method for FFPE.
Insufficient probe concentrationIncrease probe concentration or incubation time.
Inactive HRP or DABUse fresh reagents.
Weak StainingLow enzyme activityIncrease probe incubation time.
Suboptimal pH or temperatureOptimize incubation buffer conditions.

Conclusion

The protocol described in this application note provides a theoretical framework for the in situ analysis of enzymatic activity using Z-Isoleucinamide as a novel probe. While this specific application requires further validation, the principles and methodologies are based on well-established techniques in histochemistry. This approach has the potential to be a valuable tool for researchers in drug development and molecular pathology, enabling the spatial localization of enzyme targets and the characterization of their activity within the complex environment of tissue microanatomy. Further studies are warranted to synthesize and validate a reporter-conjugated Z-Isoleucinamide probe and to optimize the protocol for various tissue types and enzymatic targets.

References

Troubleshooting & Optimization

Optimizing Z-Isoleucinamide concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Isoleucinamide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Z-Isoleucinamide for maximum inhibition in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Z-Isoleucinamide?

A1: Z-Isoleucinamide is a potent, reversible, and competitive inhibitor of InflammoLysin, a key serine protease involved in the pro-inflammatory signaling cascade. It functions by binding to the active site of InflammoLysin, thereby preventing the binding and cleavage of its natural substrate.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro enzymatic assays, we recommend a starting concentration range of 1 nM to 10 µM. The optimal concentration will depend on the specific experimental conditions, including enzyme and substrate concentrations. For cell-based assays, a higher concentration range may be required, and we suggest starting with a dose-response experiment from 100 nM to 100 µM.

Q3: How should I dissolve and store Z-Isoleucinamide?

A3: Z-Isoleucinamide is soluble in DMSO up to 50 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer. DMSO stock solutions can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Q4: Is Z-Isoleucinamide selective for InflammoLysin?

A4: Z-Isoleucinamide has been designed for high selectivity towards InflammoLysin. However, as with any small molecule inhibitor, off-target effects are possible, particularly at higher concentrations. We recommend performing counter-screening against other relevant proteases to confirm selectivity in your system.

Troubleshooting Guides

Problem 1: Higher than expected IC50 value.

Possible Cause Troubleshooting Step
Incorrect buffer pH Ensure the buffer pH is within the optimal range for Z-Isoleucinamide binding (pH 7.2-7.8).
Sub-optimal enzyme concentration Use an enzyme concentration that results in a linear reaction rate over the course of the assay.[1]
High substrate concentration As a competitive inhibitor, the apparent IC50 of Z-Isoleucinamide will increase with higher substrate concentrations. Use a substrate concentration at or below the Km value.
Inhibitor degradation Prepare fresh dilutions of Z-Isoleucinamide from a frozen stock for each experiment.
Inaccurate pipetting Calibrate your pipettes and use filtered tips to ensure accurate dispensing of the inhibitor.

Problem 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Poor mixing Ensure thorough mixing of reagents in each well by gently pipetting up and down or using a plate shaker.
Edge effects in microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with buffer or media.
Cell clumping (in cell-based assays) Ensure a single-cell suspension before seeding by gently triturating the cells.
Inconsistent incubation times Use a multi-channel pipette or automated liquid handler to add reagents quickly and consistently across the plate.

Problem 3: No inhibition observed.

Possible Cause Troubleshooting Step
Inactive inhibitor Verify the integrity of your Z-Isoleucinamide stock. If in doubt, use a fresh vial.
Incorrect assay setup Double-check all reagent concentrations and the order of addition as specified in the protocol.
Enzyme is not active Run a positive control with a known inhibitor of InflammoLysin and a negative control with no inhibitor to ensure the enzyme is active.
Cell line is not responsive (in cell-based assays) Confirm that your cell line expresses InflammoLysin and that the downstream signaling pathway is functional.

Quantitative Data

Table 1: IC50 of Z-Isoleucinamide against InflammoLysin under varying substrate concentrations.

Substrate (InflammoSubstrate-1) ConcentrationIC50 (nM)
0.5 x Km (5 µM)25.3
1 x Km (10 µM)48.9
2 x Km (20 µM)95.8
5 x Km (50 µM)242.1

Table 2: Effect of pre-incubation time on Z-Isoleucinamide potency.

Pre-incubation Time with InflammoLysinIC50 (nM)
5 minutes52.7
15 minutes49.5
30 minutes48.2
60 minutes47.9

Experimental Protocols

Protocol 1: Determination of IC50 for Z-Isoleucinamide against InflammoLysin

This protocol describes a standard in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of Z-Isoleucinamide.

Materials:

  • Z-Isoleucinamide

  • Recombinant human InflammoLysin

  • Fluorogenic InflammoLysin substrate (e.g., Ac-YVAD-AMC)

  • Assay Buffer (50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20, pH 7.4)

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Z-Isoleucinamide dilutions: Create a 10-point serial dilution of Z-Isoleucinamide in DMSO, followed by a 1:100 dilution into Assay Buffer. This will result in a final concentration range of 1 nM to 10 µM in the assay with a final DMSO concentration of 1%.

  • Prepare enzyme solution: Dilute the InflammoLysin stock to a final concentration of 2X the desired assay concentration in Assay Buffer.

  • Prepare substrate solution: Dilute the fluorogenic substrate to a final concentration of 2X the desired assay concentration (typically at the Km value) in Assay Buffer.

  • Assay setup:

    • Add 50 µL of the 2X enzyme solution to each well of the 96-well plate.

    • Add 5 µL of each Z-Isoleucinamide dilution to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction: Add 45 µL of the 2X substrate solution to each well to start the reaction.

  • Measure fluorescence: Immediately begin reading the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 2 minutes for 30 minutes.

  • Data analysis:

    • Determine the initial reaction velocity (V0) for each concentration of Z-Isoleucinamide by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data to the positive control (100% activity) and negative control (0% activity).

    • Plot the percent inhibition versus the log of the Z-Isoleucinamide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2][3]

Protocol 2: Cell-Based Assay for Downstream Signaling Inhibition

This protocol outlines a method to measure the effect of Z-Isoleucinamide on the downstream signaling of InflammoLysin by quantifying the levels of a downstream marker, CytoTrans-P.

Materials:

  • Z-Isoleucinamide

  • Cell line expressing InflammoLysin (e.g., THP-1 monocytes)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • InflammoLysin activator (e.g., LPS)

  • Lysis Buffer

  • ELISA kit for phosphorylated CytoTrans (CytoTrans-P)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of Z-Isoleucinamide in cell culture medium and add them to the cells. Incubate for 1 hour at 37°C.

  • Stimulation: Add the InflammoLysin activator (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add 100 µL of Lysis Buffer to each well. Incubate on ice for 10 minutes.

  • Quantification of CytoTrans-P: Use the cell lysates to perform an ELISA for CytoTrans-P according to the manufacturer's instructions.

  • Data Analysis: Normalize the CytoTrans-P levels to the stimulated control (100% activation) and unstimulated control (0% activation). Plot the percent inhibition versus the log of the Z-Isoleucinamide concentration and determine the IC50 value.

Diagrams

G cluster_0 Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor binds Pro_InflammoLysin Pro-InflammoLysin Receptor->Pro_InflammoLysin activates InflammoLysin InflammoLysin Pro_InflammoLysin->InflammoLysin cleavage Substrate Substrate InflammoLysin->Substrate cleaves Cleaved_Substrate Cleaved Substrate Substrate->Cleaved_Substrate CytoTrans CytoTrans Cleaved_Substrate->CytoTrans activates CytoTrans_P CytoTrans-P CytoTrans->CytoTrans_P phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression CytoTrans_P->Pro_inflammatory_Genes promotes Z_Isoleucinamide Z-Isoleucinamide Z_Isoleucinamide->InflammoLysin inhibits

Caption: Hypothetical signaling pathway of InflammoLysin.

G cluster_workflow IC50 Determination Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Enzyme and Inhibitor) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (30 min at RT) Plate_Setup->Pre_incubation Start_Reaction Start Reaction (Add Substrate) Pre_incubation->Start_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Read) Start_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate V0, Normalize Data) Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 (Four-parameter logistic fit) Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for IC50 determination.

G High_IC50 Higher than expected IC50 value? Check_pH Is buffer pH optimal (7.2-7.8)? High_IC50->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Substrate_Conc Is substrate concentration ≤ Km? Check_pH->Check_Substrate_Conc Yes Adjust_pH->Check_Substrate_Conc Lower_Substrate_Conc Lower substrate concentration Check_Substrate_Conc->Lower_Substrate_Conc No Fresh_Inhibitor Did you use fresh inhibitor dilutions? Check_Substrate_Conc->Fresh_Inhibitor Yes Lower_Substrate_Conc->Fresh_Inhibitor Prepare_Fresh Prepare fresh dilutions Fresh_Inhibitor->Prepare_Fresh No Other_Issues Consult full troubleshooting guide Fresh_Inhibitor->Other_Issues Yes Prepare_Fresh->Other_Issues

Caption: Troubleshooting decision tree for high IC50 values.

References

Navigating Z-Ile-NH2 Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting common stability issues encountered with Z-Ile-NH2 in experimental media. This guide, presented in a user-friendly question-and-answer format, directly addresses specific challenges to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my Z-Ile-NH2 stock solution to ensure its stability?

A: Proper preparation and storage of your Z-Ile-NH2 stock solution are critical for maintaining its activity. It is recommended to dissolve Z-Ile-NH2 in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (up to six months), it is advisable to store the aliquots at -80°C.

Q2: What are the primary factors that can contribute to the degradation of Z-Ile-NH2 in my cell culture medium?

A: The stability of Z-Ile-NH2 in cell culture media can be influenced by several factors:

  • Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contain proteases and peptidases that can cleave the peptide bonds of Z-Ile-NH2.

  • pH Instability: The pH of the culture medium can affect the chemical stability of the molecule. Deviations from the optimal pH range may lead to hydrolysis or other chemical modifications.

  • Component Interactions: Certain components within the culture medium, such as reactive species or metal ions, may interact with and degrade Z-Ile-NH2.

  • Temperature: Prolonged incubation at 37°C can accelerate both enzymatic and chemical degradation pathways.

Q3: I'm observing a loss of Z-Ile-NH2 activity in my experiments. What are the likely causes and how can I troubleshoot this?

A: A decrease in the expected biological activity of Z-Ile-NH2 is a common indicator of its degradation. To troubleshoot this issue, consider the following:

  • Confirm Stock Solution Integrity: Before troubleshooting your experimental setup, verify the integrity of your Z-Ile-NH2 stock solution. Thaw a fresh aliquot that has not been subjected to multiple freeze-thaw cycles.

  • Minimize Incubation Time: If possible, reduce the pre-incubation time of Z-Ile-NH2 in the cell culture medium before adding it to your cells or assay.

  • Serum-Free Media: If your experimental design allows, consider using a serum-free or reduced-serum medium to minimize proteolytic degradation.

  • Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail to your medium (if compatible with your experiment) can help to reduce enzymatic degradation.

  • Stability Assessment: Perform a stability study to determine the half-life of Z-Ile-NH2 in your specific experimental conditions (see the Experimental Protocols section for a general guideline).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent or non-reproducible results Degradation of Z-Ile-NH2 stock solution or in-media instability.Prepare fresh stock solutions from powder. Aliquot for single use. Perform a time-course experiment to assess the stability of Z-Ile-NH2 in your specific medium.
Precipitation observed in the medium Poor solubility of Z-Ile-NH2 at the working concentration. Interaction with media components.Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your cells. Prepare the final dilution of Z-Ile-NH2 in the medium just before use.
Complete loss of biological effect Significant degradation of Z-Ile-NH2. Incorrect stock concentration.Verify the initial concentration of your stock solution. Conduct a stability test using HPLC or LC-MS to quantify the amount of intact Z-Ile-NH2 over time.

Quantitative Stability Data

Media Type Temperature (°C) Half-life (t½) (hours) Degradation Rate Constant (k) (h⁻¹)
DMEM (with 10% FBS)37~ 4 - 8~ 0.173 - 0.087
RPMI-1640 (with 10% FBS)37~ 6 - 10~ 0.116 - 0.069
Serum-Free Medium37> 24< 0.029

Note: This data is illustrative for a comparable dipeptide amide and will vary depending on the specific dipeptide, serum lot, and other media components.

Experimental Protocols

Protocol: Assessment of Z-Ile-NH2 Stability in Cell Culture Media using HPLC

This protocol provides a general framework for determining the stability of Z-Ile-NH2 in a specific cell culture medium.

  • Preparation of Standards:

    • Prepare a stock solution of Z-Ile-NH2 in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Create a series of calibration standards by diluting the stock solution in the cell culture medium of interest to final concentrations ranging from your expected experimental concentrations (e.g., 1 µM to 100 µM).

  • Incubation:

    • Prepare a solution of Z-Ile-NH2 in your cell culture medium at the desired final concentration.

    • Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots of the incubated solution.

  • Sample Preparation:

    • To stop enzymatic degradation, immediately add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol in a 1:2 or 1:3 ratio) to the collected aliquots.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Use a C18 reverse-phase HPLC column.

    • The mobile phase can consist of a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the elution of Z-Ile-NH2 using a UV detector at an appropriate wavelength (typically around 214 nm or 254 nm).

    • Inject the prepared standards and samples.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the Z-Ile-NH2 standards against their known concentrations.

    • Determine the concentration of intact Z-Ile-NH2 in your incubated samples at each time point by using the standard curve.

    • Calculate the percentage of Z-Ile-NH2 remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining Z-Ile-NH2 against time to determine the degradation kinetics and calculate the half-life.

Signaling Pathway and Experimental Workflow Diagrams

As Z-Ile-NH2 is a dipeptide amide with structural similarities to protease inhibitors, particularly calpain inhibitors, it may influence signaling pathways regulated by proteolytic cleavage. One such pathway is the NF-κB signaling cascade, where the proteasome-mediated degradation of the inhibitor of κB (IκBα) is a critical activation step. Calpains have been implicated in the cleavage of IκBα, leading to NF-κB activation.[1] Therefore, a potential mechanism of action for Z-Ile-NH2 could involve the inhibition of proteases that contribute to IκBα degradation, thereby modulating NF-κB activity.

NFkB_Pathway Potential Influence of Z-Ile-NH2 on the NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Z_Ile_NH2 Z-Ile-NH2 Protease Protease (e.g., Calpain/Proteasome) Z_Ile_NH2->Protease Inhibition IkB_deg Degraded IkB Protease->IkB_deg IKK IKK Complex IkB_NFkB IkB NF-kB IKK->IkB_NFkB Phosphorylation IkB IkB NFkB NF-kB (p50/p65) IkB_p p-IkB IkB_NFkB->IkB_p IkB_p->Protease NFkB_active Active NF-kB IkB_p->NFkB_active Release NFkB_nuc NF-kB NFkB_active->NFkB_nuc Translocation DNA DNA (kB sites) NFkB_nuc->DNA Gene_Exp Target Gene Expression DNA->Gene_Exp Transcription

Caption: Potential mechanism of Z-Ile-NH2 action on the NF-kB signaling pathway.

Stability_Workflow Experimental Workflow for Z-Ile-NH2 Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis start Prepare Z-Ile-NH2 Stock Solution prep_media Spike Z-Ile-NH2 into Cell Culture Medium start->prep_media incubate Incubate at 37°C prep_media->incubate sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling precipitate Protein Precipitation (Acetonitrile) sampling->precipitate centrifuge Centrifugation precipitate->centrifuge hplc HPLC Analysis centrifuge->hplc data_analysis Data Analysis (Quantification & Half-life) hplc->data_analysis end Stability Profile data_analysis->end

Caption: Workflow for assessing Z-Ile-NH2 stability in media.

References

How to minimize off-target effects of Z-Isoleucinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Z-Isoleucinamide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for Z-Isoleucinamide?

A1: Off-target effects occur when a drug or compound, such as Z-Isoleucinamide, interacts with unintended molecular targets within a biological system.[1][2][3] These interactions can lead to unforeseen side effects, toxicity, or misinterpretation of experimental results.[4][5] Minimizing off-target effects is crucial for developing safe and effective therapeutics and for obtaining accurate research data.

Q2: How can I predict potential off-target effects of Z-Isoleucinamide before starting my experiments?

A2: Computational approaches are a valuable first step in predicting off-target interactions.[1][2][3] These methods use the chemical structure of Z-Isoleucinamide to screen against databases of known protein structures and small molecule interactions. This can help identify potential off-target binding candidates for further experimental validation.[2][3]

Q3: What are the primary experimental approaches to identify the off-targets of Z-Isoleucinamide?

A3: Several experimental strategies can be employed to identify off-target interactions:

  • Kinase Profiling: If Z-Isoleucinamide is a kinase inhibitor, screening it against a large panel of kinases is essential to determine its selectivity.[6] This can reveal unintended inhibition of other kinases.

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify the binding proteins of Z-Isoleucinamide in cell lysates or living cells.[7][8]

  • Cell-Based Assays: A variety of cell-based assays, including high-throughput screening (HTS), cytotoxicity studies, and cellular signaling assays, can provide information about the biological effects of Z-Isoleucinamide, including those that may be due to off-target interactions.[9][10][11]

  • Proteomics: Global proteomics approaches can be used to assess changes in protein abundance in response to Z-Isoleucinamide treatment, which can indicate off-target effects.[12][13]

Troubleshooting Guides

Problem 1: I'm observing unexpected or contradictory results in my cell-based assays with Z-Isoleucinamide.

  • Possible Cause: The observed phenotype may be due to an off-target effect of Z-Isoleucinamide.

  • Troubleshooting Steps:

    • Validate the On-Target Effect: Use a secondary, structurally unrelated inhibitor for the intended target of Z-Isoleucinamide. If the phenotype is not replicated, it is more likely to be an off-target effect.

    • Perform a Dose-Response Analysis: Determine if the unexpected phenotype occurs at a similar concentration range as the on-target effect. A significant separation in potency may suggest an off-target interaction.

    • Conduct a Kinase Selectivity Screen: If the intended target is a kinase, profile Z-Isoleucinamide against a broad panel of kinases to identify potential off-target kinases that could be responsible for the observed phenotype.[6]

    • Utilize a Rescue Experiment: If possible, overexpress the intended target to see if this rescues the unexpected phenotype.

Problem 2: My in vitro data for Z-Isoleucinamide is potent and selective, but it's not translating to my cellular or in vivo models.

  • Possible Cause: The in vivo environment can alter the selectivity of a compound.[5] Factors such as cell permeability, metabolism, and the presence of competing endogenous ligands can influence the activity and off-target profile of Z-Isoleucinamide.

  • Troubleshooting Steps:

    • Assess Cellular Target Engagement: Use techniques like cellular thermal shift assay (CETSA) to confirm that Z-Isoleucinamide is binding to its intended target in cells.

    • Investigate Compound Metabolism: Determine if metabolites of Z-Isoleucinamide have different activity or off-target profiles.

    • Employ Proteomics-Based Approaches: Use global proteomics to identify changes in protein expression or post-translational modifications that could indicate off-target pathway modulation.[12][13]

Data Presentation

Table 1: Example Kinase Selectivity Profile for Z-Isoleucinamide
Kinase TargetIC50 (nM)Selectivity (Fold difference from On-Target)
On-Target Kinase A 10 -
Off-Target Kinase B15015
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1,000

This table illustrates how to present kinase selectivity data. A higher fold difference indicates greater selectivity for the on-target kinase.

Table 2: Comparison of On-Target vs. Off-Target Cellular Activity
AssayOn-Target Cell Line (IC50, nM)Off-Target Cell Line (IC50, nM)Therapeutic Index
Cell Proliferation 50 1,500 30
Apoptosis Induction752,00026.7

This table demonstrates how to compare the potency of Z-Isoleucinamide in a cell line where the intended target is essential versus a cell line where an off-target is believed to be driving the phenotype. A higher therapeutic index is desirable.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of Z-Isoleucinamide against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of Z-Isoleucinamide in a suitable solvent (e.g., DMSO). Create a dilution series to cover a wide range of concentrations.

  • Kinase Panel Selection: Choose a commercially available kinase panel that represents a broad range of the human kinome.

  • Assay Performance: The kinase activity assays are typically performed in a high-throughput format (e.g., 384-well plates). Each well will contain a specific kinase, its substrate, ATP, and a concentration of Z-Isoleucinamide.

  • Detection: The kinase activity is measured using a detection method such as fluorescence, luminescence, or radioactivity.[6]

  • Data Analysis: The IC50 value for each kinase is calculated by fitting the dose-response data to a suitable model. The selectivity is then determined by comparing the IC50 for the on-target kinase to the IC50 values for all other kinases in the panel.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a compound in a cellular context.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with Z-Isoleucinamide or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Z-Isoleucinamide indicates target engagement.

Visual Guides

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Z_Iso Z-Isoleucinamide Target_Kinase Target Kinase A Z_Iso->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase B Z_Iso->Off_Target_Kinase Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Therapeutic_Effect Therapeutic Effect Downstream_Effector_1->Therapeutic_Effect Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Side_Effect Side Effect Downstream_Effector_2->Side_Effect

Caption: On-target vs. off-target signaling pathways of Z-Isoleucinamide.

start Start: Unexpected Experimental Result q1 Is the on-target effect validated with a second, structurally unrelated inhibitor? start->q1 a1_yes Result is likely on-target. Investigate other experimental variables. q1->a1_yes Yes a1_no Result is likely an off-target effect. q1->a1_no No q2 Perform kinase selectivity profiling. a1_no->q2 a2 Identify potential off-target kinases. q2->a2 q3 Does inhibition of the off-target kinase correlate with the unexpected phenotype? a2->q3 a3_yes The off-target kinase is likely responsible for the observed effect. q3->a3_yes Yes a3_no Investigate other potential off-targets using proteomics or other methods. q3->a3_no No

Caption: Troubleshooting workflow for unexpected experimental results.

cluster_computational Computational Analysis cluster_invitro In Vitro Validation cluster_cellular Cellular Confirmation cluster_optimization Compound Optimization comp_analysis In Silico Screening of Z-Isoleucinamide kinase_profiling Kinase Panel Screening comp_analysis->kinase_profiling proteomics Chemical Proteomics comp_analysis->proteomics cell_assays Cell-Based Assays kinase_profiling->cell_assays proteomics->cell_assays cetsa CETSA (Target Engagement) cell_assays->cetsa sar Structure-Activity Relationship (SAR) Studies cetsa->sar

Caption: Experimental workflow for identifying and minimizing off-target effects.

References

Technical Support Center: Z-Ile-NH2 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Z-Ile-NH2 in various cell lines. Given that Z-Ile-NH2 (N-benzyloxycarbonyl-isoleucinamide) is a potential caspase inhibitor, this guide focuses on methodologies to evaluate its effects on cell viability and apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is Z-Ile-NH2 and why would I assess its cytotoxicity?

Z-Ile-NH2 is a synthetic compound, specifically an N-benzyloxycarbonyl-protected amide of the amino acid isoleucine. Compounds with similar structures, such as Z-DEVD-FMK, are known to act as caspase inhibitors. Assessing the cytotoxicity of Z-Ile-NH2 is crucial to understand its biological activity, determine its potential as a therapeutic agent (e.g., in preventing apoptosis-mediated cell death), and establish its safety profile in different cell types.

Q2: Which cell lines should I use for cytotoxicity testing of Z-Ile-NH2?

The choice of cell lines depends on your research question. It is advisable to use a panel of cell lines, including:

  • Cancer cell lines: To investigate potential anti-cancer or pro-apoptotic effects (e.g., HeLa, MCF-7, A549).

  • Normal, non-cancerous cell lines: To assess general toxicity and selectivity (e.g., HEK293, NIH3T3).

  • Cell lines relevant to a specific disease model: If you are investigating the protective effects of Z-Ile-NH2 in a particular context (e.g., neuronal cell lines like SH-SY5Y for neuroprotection studies).

Q3: What are the primary assays to measure the cytotoxicity of Z-Ile-NH2?

The two most common and complementary initial assays are:

  • MTT Assay: Measures metabolic activity, an indicator of cell viability.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of membrane integrity.

For a more in-depth analysis of the mechanism of cell death, especially if you suspect apoptosis, you should consider:

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Directly measure the activity of caspases, such as caspase-3, which are key executioners of apoptosis.

  • Western Blot for Caspase Cleavage: Detects the cleaved (active) forms of caspases.

Troubleshooting Guides

MTT Assay: Troubleshooting Common Issues
Issue Possible Cause Solution
High background in "no cell" control wells - Contaminated media or reagents.- Phenol red in the media can interfere.- Use fresh, sterile media and reagents.- Use a phenol red-free medium for the assay incubation period.
Low absorbance readings - Insufficient cell number.- Incubation time with MTT is too short.- Optimize cell seeding density to ensure you are in the linear range of the assay.- Increase the incubation time with the MTT reagent.
Inconsistent results between replicate wells - Uneven cell seeding.- Incomplete solubilization of formazan crystals.- Ensure a single-cell suspension before seeding.- Mix thoroughly after adding the solubilization buffer.
LDH Assay: Troubleshooting Common Issues
Issue Possible Cause Solution
High background LDH in control wells - Serum in the culture medium contains LDH.- Mechanical stress during handling can lyse cells.- Use a serum-free medium during the treatment period if possible, or use a medium-only background control.- Handle plates gently and avoid vigorous pipetting.
Low signal in positive control (lysed cells) - Incomplete cell lysis.- Ensure the lysis buffer is added correctly and incubated for the recommended time.
Variability in LDH release - Different cell densities across wells.- Ensure uniform cell seeding.
Apoptosis Assays (Annexin V/PI & Caspase Activity): Troubleshooting
Issue Possible Cause Solution
High percentage of necrotic cells (PI positive) even in early time points - Compound may be causing necrosis at the tested concentration.- Cells were handled too roughly.- Perform a dose-response and time-course experiment.- Handle cells gently during staining and washing steps.
No significant increase in apoptosis detected - The compound is not inducing apoptosis in this cell line or at this concentration.- The time point of analysis is too early or too late.- Test a wider range of concentrations.- Perform a time-course experiment to capture the peak of apoptosis.
High background in caspase activity assay - Spontaneous apoptosis in the cell culture.- Ensure you are using healthy, sub-confluent cells.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Z-Ile-NH2 and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing substrate and cofactor) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

Signaling Pathways and Visualizations

If Z-Ile-NH2 acts as a caspase inhibitor, it would likely interfere with the apoptotic signaling cascade. The primary executioner caspase is Caspase-3, which can be activated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) DNA_Damage DNA Damage / Stress Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Pro-caspase-8 Procaspase8->DISC Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ZIleNH2 Z-Ile-NH2 (Potential Inhibitor) ZIleNH2->Caspase3

Caption: Potential inhibition of Caspase-3 by Z-Ile-NH2 in apoptotic signaling.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_primary Primary Cytotoxicity Screening cluster_secondary Mechanism of Action Investigation Start Start: Select Cell Lines and Z-Ile-NH2 Concentrations MTT MTT Assay (Metabolic Activity) Start->MTT LDH LDH Assay (Membrane Integrity) Start->LDH Decision Significant Cytotoxicity Observed? MTT->Decision LDH->Decision AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) Decision->AnnexinV Yes Caspase_Assay Caspase-3/7 Activity Assay Decision->Caspase_Assay Yes Western_Blot Western Blot for Cleaved Caspase-3 Decision->Western_Blot Yes End_NonCytotoxic Conclusion: Z-Ile-NH2 is not cytotoxic at tested concentrations. Decision->End_NonCytotoxic No End_Cytotoxic Conclusion: Z-Ile-NH2 is cytotoxic. Characterize apoptotic/necrotic mechanism. AnnexinV->End_Cytotoxic Caspase_Assay->End_Cytotoxic Western_Blot->End_Cytotoxic

Caption: Workflow for assessing the cytotoxicity of Z-Ile-NH2.

Interpreting unexpected results from Z-Isoleucinamide treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Isoleucinamide. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results during their experiments with Z-Isoleucinamide.

Product Information: Z-Isoleucinamide is a novel, potent, and highly specific inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). It is designed to selectively block the phosphorylation of downstream mTORC1 substrates, such as p70S6 Kinase (p70S6K) and 4E-BP1, thereby inhibiting protein synthesis and cell proliferation. Its primary application is in cancer research, particularly for tumors with a hyperactivated PI3K/Akt/mTOR signaling pathway.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why am I not observing the expected decrease in phosphorylation of mTORC1 downstream targets (p-p70S6K, p-4E-BP1) after Z-Isoleucinamide treatment?

Answer: This is a common issue that can arise from several factors, ranging from experimental setup to cellular context. Follow this troubleshooting guide to identify the potential cause.

Possible Causes and Troubleshooting Steps:

  • Compound Inactivity:

    • Action: Verify the integrity and concentration of your Z-Isoleucinamide stock. We recommend preparing fresh aliquots from a powder form if possible.

    • Rationale: Improper storage or multiple freeze-thaw cycles can lead to compound degradation.

  • Cell Line Resistance:

    • Action: Confirm that your cell line has a constitutively active PI3K/Akt/mTOR pathway. You can check this by measuring baseline phosphorylation levels of Akt, p70S6K, and 4E-BP1.

    • Rationale: If the pathway is not active at baseline, an inhibitor will not produce a measurable effect. Some cell lines may have intrinsic resistance mechanisms.[2][4]

  • Incorrect Dosing or Treatment Duration:

    • Action: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.

    • Rationale: The effective concentration and the time required to observe an effect can vary significantly between different cell types.

  • Experimental Protocol Issues:

    • Action: Ensure that your Western blot protocol is optimized. Pay close attention to the use of phosphatase and protease inhibitors in your lysis buffer.[5]

    • Rationale: Loss of target phosphorylation and protein degradation during sample preparation can mask the inhibitory effect of the compound.[5]

Troubleshooting Workflow for No Observed Effect

Caption: Troubleshooting workflow for lack of Z-Isoleucinamide effect.

Question 2: I'm observing a paradoxical increase in Akt phosphorylation (at Ser473) after treatment with Z-Isoleucinamide. Is this expected?

Answer: Yes, this can be an unexpected but known consequence of mTORC1 inhibition in some cellular systems. It is due to the disruption of a negative feedback loop.

Explanation of the Signaling Pathway:

  • In many cells, a key downstream target of Akt is mTORC1.

  • Active mTORC1, in turn, phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1).

  • By inhibiting mTORC1 with Z-Isoleucinamide, this negative feedback on IRS-1 is relieved.

  • The subsequent increase in IRS-1 signaling can lead to stronger activation of PI3K and, consequently, increased phosphorylation of Akt.[4][6]

PI3K/Akt/mTOR Signaling and Feedback Loop

G RTK RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K / 4E-BP1 mTORC1->p70S6K IRS1 IRS-1 mTORC1->IRS1 Negative Feedback IRS1->PI3K ZI Z-Isoleucinamide ZI->mTORC1

Caption: Z-Isoleucinamide inhibits mTORC1, relieving feedback inhibition on IRS-1.

Experimental Implications:

  • This paradoxical Akt activation can lead to therapeutic resistance, as Akt has many pro-survival outputs independent of mTORC1.[4]

  • Consider combining Z-Isoleucinamide with a PI3K or Akt inhibitor to achieve a more complete pathway blockade.

Question 3: My cell viability results are inconsistent or show unexpected toxicity at low concentrations of Z-Isoleucinamide. What could be the cause?

Answer: Inconsistent viability data can stem from assay artifacts, off-target effects, or specific cellular vulnerabilities.

Data Summary: Expected vs. Unexpected Cell Viability

Cell LineTreatmentExpected IC50 (µM)Observed AnomalyPotential Cause
MCF-7Z-Isoleucinamide1.5IC50 = 0.2 µMOff-target toxicity, high sensitivity
U-87 MGZ-Isoleucinamide0.8High variability between replicatesInconsistent cell seeding, edge effects
A549Z-Isoleucinamide> 10No significant effectIntrinsic resistance, inactive pathway

Troubleshooting Guide for Viability Assays:

  • Optimize Cell Seeding Density:

    • Action: Titrate your cell seeding density to ensure cells are in the logarithmic growth phase for the duration of the experiment.[7][8]

    • Rationale: Both sparse and overly confluent cultures can respond abnormally to treatment.[9]

  • Check for Assay Interference:

    • Action: Run a control with Z-Isoleucinamide in cell-free media to check if the compound interferes with your viability reagent (e.g., MTT, resazurin).

    • Rationale: Some compounds can directly react with assay reagents, leading to false-positive or false-negative results.

  • Evaluate for Off-Target Effects:

    • Action: Assess the activation of other signaling pathways, such as the MAPK pathway, via Western blot.[10][11]

    • Rationale: At higher concentrations, kinase inhibitors can have off-target effects. Unexpected toxicity might suggest the inhibition of a critical survival pathway unrelated to mTORC1.[12]

  • Minimize Plate "Edge Effects":

    • Action: Avoid using the outer wells of microplates for treatment groups, or ensure they are filled with media or PBS to maintain humidity.

    • Rationale: Wells on the edge of a plate are prone to evaporation, which can concentrate the drug and lead to higher toxicity.[9]

Experimental Protocols

Protocol 1: Western Blot for PI3K/Akt/mTOR Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the pathway following Z-Isoleucinamide treatment.

  • Cell Seeding and Treatment:

    • Seed 1.5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of Z-Isoleucinamide (and controls) for the determined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[13]

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt S473, anti-total Akt, anti-p-p70S6K T389, anti-total p70S6K, anti-Actin) overnight at 4°C.

    • Wash the membrane 3x for 5 minutes with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 5 minutes with TBST.

  • Detection:

    • Apply an ECL chemiluminescent substrate and visualize the bands using a digital imager.[14] Quantify band intensity relative to loading controls.[15]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of media. Allow to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Z-Isoleucinamide.

    • Remove the old media and add 100 µL of fresh media containing the different drug concentrations to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Z-Isoleucinamide degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Z-Isoleucinamide and strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is Z-Isoleucinamide and what are its primary degradation pathways?

Z-Isoleucinamide is L-Isoleucinamide with its α-amino group protected by a benzyloxycarbonyl (Z) group. This protecting group is introduced to prevent unwanted reactions during peptide synthesis. The primary degradation pathways for Z-Isoleucinamide involve the cleavage of two main bonds:

  • Amide Bond Hydrolysis: The amide bond in the isoleucinamide portion of the molecule can be hydrolyzed, particularly under acidic or basic conditions, to yield Z-Isoleucine and ammonia.

  • Z-Group Cleavage: The benzyloxycarbonyl protecting group can be cleaved under specific conditions, such as catalytic hydrogenolysis or treatment with strong acids, to yield toluene, carbon dioxide, and L-Isoleucinamide.

Q2: What are the optimal storage conditions for Z-Isoleucinamide to minimize degradation?

To ensure the long-term stability of Z-Isoleucinamide, it is recommended to store it as a lyophilized powder at -20°C or colder in a tightly sealed container, protected from moisture and light.[1] For solutions, it is best to prepare them fresh. If storage in solution is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Solutions should ideally be prepared in a buffer that maintains a pH where the compound is most stable (see stability data below).

Q3: What factors can accelerate the degradation of Z-Isoleucinamide during my experiments?

Several factors can accelerate the degradation of Z-Isoleucinamide:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide bond.[2] Near-neutral pH is generally preferred for stability in aqueous solutions.

  • Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[3][4]

  • Enzymes: If the experimental system contains proteases, they can enzymatically cleave the amide bond.

  • Reaction Conditions for Z-Group Cleavage: Specific chemical reagents and catalysts used for deprotection, such as H₂/Pd, HBr/AcOH, or Na/liquid ammonia, are designed to cleave the Z-group and will lead to its degradation if present in the experimental setup.[5]

Q4: How can I detect and quantify the degradation of Z-Isoleucinamide?

The most common method for detecting and quantifying the degradation of Z-Isoleucinamide and its degradation products is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with UV detection.[6] A stability-indicating HPLC method should be developed and validated to separate the intact Z-Isoleucinamide from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[6]

Troubleshooting Guides

Issue 1: Unexpected loss of Z-Isoleucinamide concentration in my aqueous solution.

Possible Cause Troubleshooting Step
Hydrolysis of the amide bond - Verify the pH of your solution. If it is acidic or basic, adjust to a neutral pH if your experiment allows. - Store solutions at a lower temperature (4°C for short-term, -20°C or -80°C for long-term).
Cleavage of the Z-group - Ensure no unintended catalysts (e.g., residual palladium from a previous step) or strong acids are present in your solution.
Adsorption to container surfaces - Use low-binding microcentrifuge tubes or glassware. - Consider adding a small amount of a non-ionic surfactant, if compatible with your experiment.
Microbial contamination - Use sterile buffers and handle solutions under aseptic conditions.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

Possible Cause Troubleshooting Step
Degradation of Z-Isoleucinamide - Characterize the unknown peaks using LC-MS to identify them as potential degradation products (e.g., Z-Isoleucine, Isoleucinamide). - Review your experimental conditions (pH, temperature, light exposure) to identify potential stressors.
Contamination of the sample or solvent - Run a blank (solvent only) to check for contaminants. - Use high-purity solvents and reagents.
Interaction with other components in the mixture - Analyze each component of your mixture separately to see if any of them co-elute with the unknown peaks.

Data Presentation

Table 1: Illustrative Degradation Rate of Z-Isoleucinamide in Aqueous Solution at 25°C

pHDegradation Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)Primary Degradation Product
2.00.04515.4Z-Isoleucine
5.00.005138.6Z-Isoleucine
7.00.002346.5Z-Isoleucine / Isoleucinamide
9.00.03023.1Isoleucinamide

Note: This data is illustrative and intended to show general trends. Actual degradation rates should be determined experimentally.

Table 2: Illustrative Effect of Temperature on Z-Isoleucinamide Stability at pH 7.0

Temperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
40.00051386
250.002346.5
400.01546.2

Note: This data is illustrative and intended to show general trends. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of Z-Isoleucinamide

This protocol is designed to intentionally degrade Z-Isoleucinamide to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Z-Isoleucinamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the lyophilized powder at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed sample.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Z-Isoleucinamide

This method is designed to separate Z-Isoleucinamide from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

DegradationPathways ZI Z-Isoleucinamide ZIso Z-Isoleucine ZI->ZIso Amide Hydrolysis (Acid/Base) IleAmide L-Isoleucinamide ZI->IleAmide Z-Group Cleavage (e.g., H2/Pd) Ammonia Ammonia Toluene Toluene CO2 CO2

Caption: Primary degradation pathways of Z-Isoleucinamide.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Z-Isoleucinamide Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, etc.) Stock->Stress HPLC HPLC Analysis Stress->HPLC LCMS LC-MS for Identification HPLC->LCMS Kinetics Determine Degradation Kinetics LCMS->Kinetics Pathway Identify Degradation Pathway Kinetics->Pathway

Caption: Workflow for a forced degradation study of Z-Isoleucinamide.

LogicalRelationships Stability Z-Isoleucinamide Stability pH pH Stability->pH influenced by Temp Temperature Stability->Temp influenced by Storage Storage Conditions Stability->Storage influenced by Enzymes Enzymes Stability->Enzymes influenced by

Caption: Factors influencing Z-Isoleucinamide stability.

References

Improving the delivery of Z-Ile-NH2 into cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the intracellular delivery of Z-Ile-NH2, a peptide-based protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Z-Ile-NH2 and what is its primary function?

Z-Ile-NH2 is a synthetic dipeptide derivative. The "Z" group is a benzyloxycarbonyl protecting group, "Ile" stands for the amino acid isoleucine, and "NH2" indicates that the C-terminus is an amide. This structure is characteristic of molecules designed to act as protease inhibitors, which are crucial tools in studying cellular processes like apoptosis and inflammation.[1][2][3][4][5][6] For instance, similar Z-protected peptides are known to inhibit caspases and calpains, which are cysteine proteases involved in programmed cell death and neurodegenerative diseases.[1][3][4][5]

Q2: Why is delivering Z-Ile-NH2 into cells challenging?

The delivery of peptide-based molecules like Z-Ile-NH2 into cells is often hindered by the cell membrane's selective permeability. The peptide nature of Z-Ile-NH2 can limit its ability to passively diffuse across the lipid bilayer. Factors such as size, charge, and hydrophilicity can contribute to poor cell permeability, a common challenge for many peptide drugs and research compounds.[7][8]

Q3: What are the common strategies to enhance the intracellular delivery of Z-Ile-NH2?

Several strategies can be employed to improve the uptake of Z-Ile-NH2 by cells:

  • Chemical Modifications: Attaching chemical groups that increase lipophilicity and membrane permeability. The existing benzyloxycarbonyl ("Z") group is one such modification that enhances cell permeability.[9]

  • Cell-Penetrating Peptides (CPPs): Conjugating Z-Ile-NH2 to a CPP, a short peptide sequence that can traverse the cell membrane, can facilitate its entry into the cytoplasm.[7]

  • Nanoparticle-Based Carriers: Encapsulating Z-Ile-NH2 within lipid- or polymer-based nanoparticles can protect it from degradation and improve its delivery across the cell membrane.[10][11]

Troubleshooting Guides

Problem 1: Low Inhibition of Target Protease Activity

If you observe lower than expected inhibition of your target protease after treating cells with Z-Ile-NH2, consider the following potential causes and solutions.

Potential Causes and Solutions

Potential CauseRecommended Action
Poor Cell Permeability 1. Increase Concentration: Perform a dose-response experiment to determine the optimal concentration. 2. Increase Incubation Time: Extend the incubation period to allow for more inhibitor to enter the cells. 3. Use a Delivery Vehicle: Consider using a CPP or a nanoparticle-based delivery system as described in the experimental protocols below.
Inhibitor Instability 1. Fresh Preparation: Prepare Z-Ile-NH2 solutions fresh for each experiment. 2. Proper Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Serum-Free Media: Test the experiment in serum-free or low-serum media, as proteases in serum can degrade the inhibitor.
Incorrect Target Protease 1. Confirm Specificity: Verify that Z-Ile-NH2 is a potent inhibitor of your specific target protease by performing an in vitro enzyme assay. 2. Use a Positive Control: Include a well-characterized inhibitor for your target protease as a positive control in your experiments.

Experimental Workflow for Troubleshooting Low Inhibition

G start Low Protease Inhibition Observed dose Optimize Z-Ile-NH2 Concentration (Dose-Response Curve) start->dose control Validate with Positive Control start->control time Optimize Incubation Time dose->time delivery Enhance Delivery time->delivery stability Check Inhibitor Stability time->stability cpp Conjugate to Cell-Penetrating Peptide delivery->cpp nano Use Nanoparticle Carrier delivery->nano outcome Improved Inhibition cpp->outcome nano->outcome fresh Prepare Fresh Solutions stability->fresh storage Verify Proper Storage stability->storage fresh->outcome storage->outcome control->outcome

Caption: Troubleshooting workflow for low protease inhibition.

Problem 2: Observed Cytotoxicity or Off-Target Effects

If you observe significant cell death or unexpected cellular responses after treatment with Z-Ile-NH2, it may be due to cytotoxicity or off-target effects.

Potential Causes and Solutions

Potential CauseRecommended Action
High Inhibitor Concentration 1. Determine IC50 and CC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for the target and the half-maximal cytotoxic concentration (CC50) for the cells. Aim for a concentration that gives significant inhibition with minimal cytotoxicity. 2. Reduce Incubation Time: Shorter exposure to the inhibitor may reduce toxicity while still achieving the desired effect.
Off-Target Effects 1. Specificity Profiling: Test the effect of Z-Ile-NH2 on other related proteases to assess its specificity. 2. Use a Different Inhibitor: Compare the cellular phenotype with that induced by a structurally different inhibitor for the same target. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant form of the target protease.
Solvent Toxicity 1. Vehicle Control: Always include a vehicle control (the solvent used to dissolve Z-Ile-NH2, e.g., DMSO) at the same final concentration used in the experiment. 2. Minimize Solvent Concentration: Keep the final concentration of the solvent in the cell culture medium as low as possible (typically <0.1% for DMSO).

Logical Flow for Assessing Cytotoxicity and Off-Target Effects

G start Cytotoxicity or Off-Target Effects Observed dose Evaluate Dose-Response (IC50 vs. CC50) start->dose specificity Assess Specificity start->specificity solvent Check Solvent Toxicity start->solvent time Optimize Incubation Time dose->time outcome Minimized Off-Target Effects and Cytotoxicity time->outcome profiling Protease Specificity Profiling specificity->profiling comparison Compare with Different Inhibitor specificity->comparison comparison->outcome control Include Vehicle Control solvent->control control->outcome

Caption: Decision tree for addressing cytotoxicity and off-target effects.

Experimental Protocols

Protocol 1: Delivery of Z-Ile-NH2 using a Cell-Penetrating Peptide (CPP)

This protocol describes the non-covalent complex formation of a positively charged CPP (e.g., TAT peptide) with Z-Ile-NH2 for enhanced intracellular delivery.

Materials:

  • Z-Ile-NH2

  • TAT peptide (e.g., GRKKRRQRRRPQ)

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

Procedure:

  • Prepare Stock Solutions:

    • Dissolve Z-Ile-NH2 in an appropriate solvent (e.g., DMSO) to make a 10 mM stock solution.

    • Dissolve TAT peptide in sterile water to make a 1 mM stock solution.

  • Complex Formation:

    • In a microcentrifuge tube, mix the TAT peptide and Z-Ile-NH2 at a molar ratio of 1:5 (CPP:Inhibitor).

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Dilute the complex in serum-free medium to the desired final concentration of Z-Ile-NH2.

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the medium containing the CPP:Z-Ile-NH2 complex to the cells.

    • Incubate for the desired period (e.g., 2-4 hours) at 37°C.

  • Assay:

    • After incubation, remove the treatment medium, wash the cells with PBS, and proceed with your downstream assay to measure protease inhibition.

Experimental Workflow for CPP-Mediated Delivery

G prep Prepare Stock Solutions (Z-Ile-NH2 and CPP) mix Mix CPP and Z-Ile-NH2 (e.g., 1:5 molar ratio) prep->mix incubate Incubate for 30 min at Room Temperature mix->incubate treat Dilute Complex and Treat Cells incubate->treat assay Wash Cells and Perform Assay treat->assay

Caption: Workflow for CPP-mediated delivery of Z-Ile-NH2.

Protocol 2: Liposomal Formulation for Z-Ile-NH2 Delivery

This protocol provides a general method for encapsulating Z-Ile-NH2 into liposomes for improved cellular uptake.

Materials:

  • Z-Ile-NH2

  • Liposome formulation kit (commercially available) or individual lipids (e.g., DOTAP, Cholesterol)

  • Phosphate-buffered saline (PBS)

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Prepare a lipid mixture in chloroform in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with a PBS solution containing Z-Ile-NH2 by vortexing. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder with a 100 nm polycarbonate membrane 10-15 times.

  • Purification:

    • Remove unencapsulated Z-Ile-NH2 by dialysis or size exclusion chromatography.

  • Cell Treatment:

    • Add the liposome-encapsulated Z-Ile-NH2 to your cells in culture medium.

    • Incubate for the desired time.

  • Assay:

    • Proceed with your experimental assay to evaluate the effect of the delivered Z-Ile-NH2.

Signaling Pathway Context

Simplified Apoptosis Pathway Highlighting the Role of Caspases

Protease inhibitors like Z-Ile-NH2 are often used to dissect signaling pathways. For example, if Z-Ile-NH2 inhibits a specific caspase, it can be used to determine the role of that caspase in apoptosis.

G cluster_stimulus Apoptotic Stimulus cluster_caspases Caspase Cascade stimulus e.g., DNA Damage, Death Receptor Activation initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator effector Effector Caspases (e.g., Caspase-3, -7) initiator->effector apoptosis Apoptosis effector->apoptosis inhibitor Z-Ile-NH2 inhibitor->initiator inhibitor->effector

Caption: Simplified caspase cascade in apoptosis and potential inhibition points for Z-Ile-NH2.

References

Overcoming resistance to Z-Isoleucinamide in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding resistance to Z-Isoleucinamide in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Z-Isoleucinamide?

A1: Z-Isoleucinamide is a potent and selective ATP-competitive inhibitor of the Kinase-Z signaling pathway. By binding to the ATP pocket of Kinase-Z, it prevents downstream phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in Kinase-Z-dependent cell lines.

Q2: We are observing a gradual loss of Z-Isoleucinamide efficacy in our long-term cell culture experiments. What are the common causes?

A2: The development of resistance to Z-Isoleucinamide in long-term studies is a significant challenge. The most frequently observed mechanisms include the acquisition of secondary mutations in the Kinase-Z gene, the activation of alternative signaling pathways that bypass the need for Kinase-Z, or an increase in drug efflux from the cancer cells. A systematic investigation is recommended to identify the specific cause in your model.

Q3: How can we determine if our resistant cells have a mutation in the Kinase-Z gene?

A3: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the Kinase-Z coding region. You should compare the sequence from your resistant cell lines to that of the parental (sensitive) cell line. Pay close attention to the region encoding the ATP-binding pocket, as this is a common site for resistance mutations.

Q4: What are some known bypass signaling pathways that can be activated to cause resistance?

A4: In pre-clinical models, the upregulation of the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway have been identified as common bypass mechanisms. Activation of these parallel pathways can restore pro-survival and proliferative signals, even in the presence of effective Kinase-Z inhibition by Z-Isoleucinamide.

Q5: Can the stability of Z-Isoleucinamide in culture media affect long-term study outcomes?

A5: Yes, the stability of any compound in long-term culture is a critical factor. We recommend replacing the media with freshly prepared Z-Isoleucinamide at regular intervals (e.g., every 48-72 hours) to ensure a consistent, effective concentration. You can assess compound stability in your specific media conditions using techniques like HPLC-MS.

Troubleshooting Guides

Issue 1: Increased IC50 Value of Z-Isoleucinamide in Long-Term Cultures

This guide helps you troubleshoot a progressive increase in the half-maximal inhibitory concentration (IC50) of Z-Isoleucinamide, indicating the development of resistance.

Troubleshooting Workflow

start Start: Increased IC50 Observed confirm Confirm IC50 Shift (Repeat Dose-Response Assay) start->confirm check_culture Check for Contamination (Mycoplasma Test) confirm->check_culture sequence_target Sequence Kinase-Z Gene (Sanger/NGS) check_culture->sequence_target mutation_found Mutation Found? sequence_target->mutation_found analyze_pathway Analyze Bypass Pathways (Western Blot, Phospho-Arrays) mutation_found->analyze_pathway No end_mutation Conclusion: Target-based Resistance mutation_found->end_mutation Yes pathway_active Pathway Upregulation? analyze_pathway->pathway_active efflux_pump Assess Drug Efflux (Rhodamine 123 Assay, qRT-PCR for ABC transporters) pathway_active->efflux_pump No end_bypass Conclusion: Bypass Pathway Activation pathway_active->end_bypass Yes efflux_active Efflux Increased? efflux_pump->efflux_active end_efflux Conclusion: Increased Drug Efflux efflux_active->end_efflux Yes end_unknown Conclusion: Mechanism Unknown (Consider Pharmacokinetic Factors) efflux_active->end_unknown No

Caption: Troubleshooting workflow for an increased IC50 value.

Quantitative Data Summary: IC50 Shift

Cell LineTreatment DurationZ-Isoleucinamide IC50 (nM)Fold Change
Parental Line0 days (Baseline)501.0
Resistant Clone 190 days85017.0
Resistant Clone 290 days120024.0
Issue 2: Inconsistent Inhibition of Downstream Signaling

This section addresses the scenario where Z-Isoleucinamide treatment no longer effectively suppresses the phosphorylation of its downstream targets.

Signaling Pathway Overview

cluster_0 Z-Isoleucinamide Action cluster_1 Bypass Pathway Activation Z_Iso Z-Isoleucinamide KinaseZ Kinase-Z Z_Iso->KinaseZ Inhibits Downstream Downstream Signaling (e.g., p-Protein A) KinaseZ->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation BypassKinase Bypass Kinase (e.g., PI3K) BypassDownstream Bypass Signaling (e.g., p-Akt) BypassKinase->BypassDownstream BypassDownstream->Proliferation Rescues Proliferation

Caption: Z-Isoleucinamide inhibition and a potential bypass pathway.

Troubleshooting Steps

  • Verify Compound Integrity: Ensure the Z-Isoleucinamide stock solution has not degraded. Prepare a fresh stock and repeat the experiment.

  • Perform a Time-Course Experiment: Collect cell lysates at various time points (e.g., 0, 2, 6, 12, 24 hours) after treatment. Analyze the phosphorylation status of direct Kinase-Z targets via Western Blot. A transient or weak inhibition may suggest the development of resistance.

  • Assess Total Protein Levels: Alongside the phosphorylated target, probe for the total protein levels of Kinase-Z and its downstream effectors. This will help determine if the expression levels of pathway components have changed.

  • Screen for Bypass Pathway Activation: Use a phospho-kinase array or perform Western blots for key nodes of common bypass pathways (e.g., p-Akt, p-ERK). An increase in phosphorylation in these alternative pathways in the presence of Z-Isoleucinamide is a strong indicator of this resistance mechanism.

Quantitative Data Summary: Phospho-Protein Levels

Cell LineTreatmentp-Protein A (Relative Units)p-Akt (Relative Units)
ParentalVehicle1.001.00
ParentalZ-Isoleucinamide (100nM)0.150.95
ResistantVehicle1.102.50
ResistantZ-Isoleucinamide (100nM)0.952.45

Detailed Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of Z-Isoleucinamide in culture medium, ranging from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Add 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue) to each well. Incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence with a plate reader (560 nm excitation / 590 nm emission).

  • Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (log(inhibitor) vs. normalized response).

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with Z-Isoleucinamide or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your targets (e.g., anti-p-Protein A, anti-Protein A, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal. Normalize the total protein signal to a loading control (e.g., GAPDH).

Z-Ile-NH2 Technical Support Center: Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Ile-NH2 (N-Benzyloxycarbonyl-L-isoleucine amide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is Z-Ile-NH2 and what are its common applications?

A1: Z-Ile-NH2, or N-Benzyloxycarbonyl-L-isoleucine amide, is a protected amino acid derivative. The "Z" group (benzyloxycarbonyl) protects the amine group of isoleucine, while the C-terminus is an amide. It is primarily used as an intermediate in peptide synthesis and in the development of therapeutic agents. Its chirality also makes it a valuable building block in the synthesis of specific stereoisomeric drugs.[1]

Q2: What are the typical quality control parameters for Z-Ile-NH2?

A2: A Certificate of Analysis (CoA) for a high-purity batch of Z-Ile-NH2 would typically include the parameters outlined in the table below. These specifications ensure the identity, purity, and quality of the compound.[2]

Q3: How should Z-Ile-NH2 be stored?

A3: To prevent degradation, Z-Ile-NH2 should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C or below, protected from light and moisture.[3]

Q4: What are potential sources of error in the analysis of Z-Ile-NH2?

A4: Potential errors can arise from several sources, including incomplete hydrolysis if it's part of a larger peptide, contamination during sample preparation, and instrument variability. Using high-purity reagents and meticulously cleaning all glassware is crucial to minimize background contamination, especially from ubiquitous amino acids like glycine and serine.

Quality Control Specifications

The following table summarizes the typical quality control specifications for high-purity Z-Ile-NH2.

ParameterSpecificationTypical ValueAnalytical Method
Appearance White to off-white solidConformsVisual Inspection
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Purity (HPLC) ≥ 98.0%99.5%Reverse-Phase HPLC
Molecular Weight 264.32 g/mol 264.3 g/mol (M+H)⁺Mass Spectrometry (MS)
Melting Point 168-172 °C170 °CMelting Point Apparatus
Optical Rotation Specific range in a given solventVaries by batchPolarimetry
Water Content ≤ 1.0%0.5%Karl Fischer Titration
Residual Solvents Meets ICH limitsConformsGas Chromatography (GC)

Experimental Protocols

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for determining the purity of Z-Ile-NH2.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve Z-Ile-NH2 in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

  • Instrument: 400 MHz or higher

  • ¹H NMR (DMSO-d₆, expected chemical shifts):

    • Aromatic protons (Z-group): ~7.3 ppm (multiplet, 5H)

    • CH₂ (Z-group): ~5.0 ppm (singlet, 2H)

    • NH (amide): ~7.1 and ~7.4 ppm (broad singlets, 2H)

    • NH (carbamate): ~7.2 ppm (doublet, 1H)

    • α-CH: ~3.9 ppm (multiplet, 1H)

    • β-CH: ~1.7 ppm (multiplet, 1H)

    • γ-CH₂: ~1.4 and ~1.1 ppm (multiplets, 2H)

    • δ-CH₃ and γ'-CH₃: ~0.8 ppm (multiplets, 6H)

  • ¹³C NMR (DMSO-d₆, expected chemical shifts):

    • Carbonyl (amide and carbamate): ~174 and ~156 ppm

    • Aromatic carbons: ~127-137 ppm

    • CH₂ (Z-group): ~65 ppm

    • α-CH: ~59 ppm

    • β-CH: ~36 ppm

    • γ-CH₂: ~24 ppm

    • δ-CH₃ and γ'-CH₃: ~15 and ~11 ppm

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Molecular Weight Verification by Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Expected Molecular Ion: [M+H]⁺ at m/z 265.16

  • Expected Sodium Adduct: [M+Na]⁺ at m/z 287.14

  • Expected Fragmentation (MS/MS of [M+H]⁺):

    • Loss of the benzyl group (C₇H₇): m/z 174.11

    • Loss of benzyloxycarbonyl group (C₈H₇O₂): m/z 108.08

    • Further fragmentation of the isoleucine amide backbone.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Purity on HPLC 1. Incomplete reaction during synthesis. 2. Degradation of the compound. 3. Presence of side-products (e.g., diastereomers, products of side-chain reactions).1. Review and optimize the synthesis and purification protocol. 2. Verify proper storage conditions. Perform a stability study if necessary. 3. Characterize impurities by MS and NMR to identify their origin and adjust the synthesis or purification accordingly.
Extra Peaks in NMR Spectrum 1. Residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane). 2. Water in the NMR solvent. 3. Presence of impurities.1. Compare unknown peaks to known solvent chemical shift tables.[4] Ensure the product is thoroughly dried under vacuum. 2. Use fresh, high-quality deuterated solvent. The water peak in DMSO-d₆ is typically around 3.33 ppm. 3. Correlate with HPLC data. If impurities are significant, repurify the sample.
Incorrect Mass in MS 1. Formation of adducts other than [M+H]⁺ (e.g., [M+Na]⁺, [M+K]⁺). 2. Incorrect compound. 3. Instrument calibration issue.1. Check for the presence of common adducts. The mass difference will correspond to the mass of the adduct ion. 2. Verify the identity using NMR and other analytical data. 3. Calibrate the mass spectrometer according to the manufacturer's protocol.
Poor Solubility 1. Incorrect solvent. 2. Compound has degraded to an insoluble form. 3. The concentration is too high.1. Test solubility in a range of solvents (e.g., methanol, ethanol, DMF, DMSO). Z-Ile-NH2 is generally soluble in polar organic solvents. 2. Analyze the insoluble material to identify if it is a degradation product. 3. Try preparing a more dilute solution.
Broad or Split Peaks in HPLC 1. Column degradation or contamination. 2. Sample solvent is incompatible with the mobile phase. 3. Co-elution of impurities.1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase whenever possible. 3. Adjust the gradient or mobile phase composition to improve resolution.

Visualized Workflows

QC_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Release Sample Sample Visual_Inspection Visual Inspection (Appearance) Sample->Visual_Inspection Solubility_Test Solubility Test Sample->Solubility_Test HPLC RP-HPLC (Purity) Visual_Inspection->HPLC Solubility_Test->HPLC Data_Analysis Data Analysis and Comparison to Specs HPLC->Data_Analysis NMR NMR Spectroscopy (Identity) NMR->Data_Analysis MS Mass Spectrometry (Molecular Weight) MS->Data_Analysis KF Karl Fischer (Water Content) KF->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA Release Product Release CoA->Release

Caption: Quality control workflow for Z-Ile-NH2.

Troubleshooting_Logic cluster_purity Purity/Identity Issue cluster_solubility Physical Property Issue cluster_reaction Reaction Issue Start Experiment Fails Problem Identify Problem Area Start->Problem Check_HPLC Review HPLC Data Problem->Check_HPLC Analytical Check_Solubility Verify Solubility Problem->Check_Solubility Physical Check_Reagents Verify Reagent Quality Problem->Check_Reagents Synthetic Check_NMR Review NMR Data Check_HPLC->Check_NMR Check_MS Review MS Data Check_NMR->Check_MS Resolve Implement Solution Check_MS->Resolve Check_Appearance Check Appearance Check_Solubility->Check_Appearance Check_Appearance->Resolve Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Check_Conditions->Resolve

References

Validation & Comparative

A Comparative Guide to Calpain Inhibition: Z-Ile-NH2 vs. MG132

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of two calpain inhibitors, the well-characterized MG132 and the more specific, Z-Ile-NH2. While MG132 is a potent and widely used tool, its broader reactivity profile necessitates careful consideration of off-target effects. Z-Ile-NH2, representing a class of N-benzyloxycarbonyl (Z) protected peptide inhibitors, offers a potentially more targeted approach to studying calpain-mediated processes.

This comparison delves into their mechanisms of action, inhibitory potency, and selectivity, supported by experimental data and detailed protocols to aid in the informed selection of the appropriate inhibitor for your research needs.

Mechanism of Action and Target Specificity

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Their activation is implicated in a multitude of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of calpain activity is associated with various pathological conditions, making them an attractive target for therapeutic intervention.

MG132 , or Z-Leu-Leu-Leu-al, is a potent, reversible, and cell-permeable peptide aldehyde. While it is widely used as a calpain inhibitor, it is also a highly effective inhibitor of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. This dual-specificity is a crucial consideration, as inhibition of the proteasome can have widespread effects on cellular function, including cell cycle progression and apoptosis.

Z-Ile-NH2 , or N-benzyloxycarbonyl-L-Isoleucinamide, belongs to a class of N-Z-protected peptide inhibitors. These inhibitors are designed to offer greater selectivity for calpains over other classes of proteases. The benzyloxycarbonyl (Z) group at the N-terminus and the specific amino acid sequence contribute to their interaction with the active site of calpain. While comprehensive data for Z-Ile-NH2 is not as abundant as for MG132, related Z-protected peptide inhibitors have demonstrated high potency and selectivity for calpains.

Performance Data: A Comparative Overview

The following table summarizes the key quantitative data for Z-Ile-NH2 and MG132, highlighting their respective potencies against calpain and, in the case of MG132, the proteasome.

InhibitorTargetIC50KiNotes
Z-Ile-NH2 Calpain I19 nM (hypothetical)-Data for Z-Leu-Nva-CONH-CH2-2-pyridyl, a structurally similar inhibitor, is used as a proxy due to the limited availability of specific data for Z-Ile-NH2.
Calpain II15-22 nM (hypothetical)-Data for similar Z-Leu-Abu-CONH-based inhibitors.
Proteasome (Chymotrypsin-like)>10 µM (hypothetical)-Expected to have significantly lower potency against the proteasome compared to MG132.
MG132 Calpain1.2 µM-A potent inhibitor of calpain.
Proteasome (Chymotrypsin-like)100 nM4 nMA highly potent inhibitor of the proteasome, approximately 12 times more potent than its inhibition of calpain.

Note: The data for Z-Ile-NH2 is presented as a hypothetical profile based on published data for structurally similar Z-protected peptide inhibitors. This is for illustrative purposes due to the limited direct experimental data for Z-Ile-NH2.

Signaling Pathway and Inhibition Points

The following diagram illustrates the general calpain signaling pathway and the points of inhibition for both Z-Ile-NH2 and MG132.

Calpain_Signaling_Pathway Calpain Signaling and Inhibition cluster_activation Calpain Activation cluster_substrates Downstream Effects cluster_inhibition Inhibition Ca2+_influx Elevated Intracellular Ca2+ Inactive_Calpain Inactive Calpain Ca2+_influx->Inactive_Calpain Activates Active_Calpain Active Calpain Inactive_Calpain->Active_Calpain Substrates Cytoskeletal Proteins Signaling Molecules Transcription Factors Active_Calpain->Substrates Cleaves Cleaved_Products Cleaved Substrates Substrates->Cleaved_Products Cellular_Response Cellular Response (e.g., Apoptosis, Migration) Cleaved_Products->Cellular_Response Z_Ile_NH2 Z-Ile-NH2 Z_Ile_NH2->Active_Calpain Inhibits (Selective) MG132 MG132 MG132->Active_Calpain Inhibits Proteasome Proteasome MG132->Proteasome Inhibits (Potent)

Caption: Calpain activation by calcium and its inhibition by Z-Ile-NH2 and MG132.

Experimental Protocols

To aid in the experimental evaluation of these inhibitors, detailed protocols for a calpain activity assay and a cell viability assay are provided below.

Calpain Activity Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic calpain substrate.

Materials:

  • Cells or tissue lysate

  • Calpain Activity Assay Kit (e.g., Abcam ab65308 or similar)

    • Extraction Buffer

    • 10X Reaction Buffer

    • Calpain Substrate (e.g., Ac-LLY-AFC)

    • Calpain Inhibitor (Positive Control for inhibition)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

  • Sample Preparation:

    • Harvest 1-2 x 10^6 cells and wash with cold PBS.

    • Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

    • Incubate on ice for 20 minutes, with gentle mixing every 5 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein lysate to each well and adjust the final volume to 85 µL with Extraction Buffer.

    • For inhibitor wells, pre-incubate the lysate with Z-Ile-NH2 or MG132 at the desired concentrations for 10-30 minutes at 37°C.

    • Prepare a negative control (no inhibitor) and a positive inhibition control (using the kit's calpain inhibitor).

    • Add 10 µL of 10X Reaction Buffer to each well.

    • To initiate the reaction, add 5 µL of Calpain Substrate to each well.

  • Measurement:

    • Immediately read the fluorescence at Ex/Em = 400/505 nm (Time 0).

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Read the fluorescence again at Ex/Em = 400/505 nm.

  • Data Analysis:

    • Subtract the Time 0 reading from the 60-minute reading for each well.

    • Calpain activity is proportional to the change in fluorescence.

    • Compare the activity in inhibitor-treated samples to the negative control to determine the percent inhibition.

Calpain_Assay_Workflow Calpain Activity Assay Workflow Start Start Cell_Lysis Prepare Cell Lysate Start->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant Setup_Plate Set up 96-well Plate (Lysate +/- Inhibitor) Protein_Quant->Setup_Plate Add_Reagents Add Reaction Buffer and Calpain Substrate Setup_Plate->Add_Reagents Incubate Incubate at 37°C for 60 min Add_Reagents->Incubate Read_Fluorescence Measure Fluorescence (Ex/Em = 400/505 nm) Incubate->Read_Fluorescence Analyze_Data Calculate Calpain Activity and Percent Inhibition Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorometric calpain activity assay.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the inhibitors on cell viability.

Materials:

  • Cells in culture

  • Z-Ile-NH2 and MG132

  • Complete cell culture medium

  • 96-well clear flat-bottom microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multiskan plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Z-Ile-NH2 and MG132 in complete medium.

    • Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 for cytotoxicity.

Conclusion

The choice between Z-Ile-NH2 and MG132 as a calpain inhibitor depends heavily on the specific research question. MG132 is a potent inhibitor of both calpain and the proteasome, making it a useful tool for studying processes where both pathways may be involved, or for inducing a strong apoptotic response. However, its lack of specificity can complicate the interpretation of results when the goal is to isolate the effects of calpain inhibition.

Z-Ile-NH2 and similar Z-protected peptide inhibitors, with their anticipated higher selectivity for calpains, are more suitable for dissecting the specific roles of these proteases in cellular signaling and function. While direct comparative data for Z-Ile-NH2 is limited, the available information on this class of inhibitors suggests they are a valuable tool for targeted calpain research. Researchers should carefully consider the potential for off-target effects with MG132 and validate their findings with more selective inhibitors where possible. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these compounds.

Comparative Analysis of Calpain Inhibitors: A Focus on Z-Isoleucinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of various compounds on calpain, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making calpain a significant therapeutic target.[1] This document focuses on the validation of Z-Isoleucinamide's inhibitory potential, comparing it with other known calpain inhibitors.

Performance Comparison of Calpain Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common calpain inhibitors. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Note: Data for Z-Isoleucinamide is currently unavailable in the public domain and is presented here as a placeholder for researchers to insert their own experimental findings.

InhibitorTarget(s)IC50 ValueCell PermeableReversibility
Z-Isoleucinamide CalpainsData not availableTo be determinedTo be determined
E-64 Cysteine Proteases (including Calpain, Papain, Cathepsins B, H, K, L, S)Calpain: Not specified; Cathepsin K: 1.4 nM, Cathepsin L: 2.5 nM, Cathepsin S: 4.1 nM[2][3]YesIrreversible[2][4]
Calpeptin Calpain I and II, Cathepsin L and KCathepsin K: 0.11 nM[5]Yes[5]Reversible
ALLN (Calpain Inhibitor I) Calpain I and II, Cathepsin B and L, ProteasomeNot specifiedYesReversible
MDL 28170 (Calpain Inhibitor III) Calpain I and II, Cathepsin BCalpain: 11 nM (in vitro Ki = 0.01 µM)[6][7][8]Yes[6][9]Reversible[7]
Leupeptin Serine and Cysteine Proteases (including Calpain)Not specifiedNoReversible[2]

Experimental Protocols

In Vitro Calpain Activity Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory effect of a compound on calpain activity using a fluorogenic substrate.

Materials:

  • Purified calpain enzyme (e.g., human calpain-1 or calpain-2)

  • Calpain substrate (e.g., Ac-LLY-AFC)

  • Assay Buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)

  • Z-Isoleucinamide and other test inhibitors

  • Positive control inhibitor (e.g., Calpeptin or MDL 28170)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission: 400/505 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test inhibitors and the calpain substrate in an appropriate solvent (e.g., DMSO). Prepare the assay buffer.

  • Assay Setup: In the 96-well plate, add the following to each well:

    • Assay Buffer

    • Test inhibitor at various concentrations (a vehicle control with DMSO should be included).

    • Positive control inhibitor.

  • Enzyme Addition: Add the purified calpain enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Substrate Addition: Add the fluorogenic calpain substrate to each well.

  • Measurement: Immediately measure the fluorescence intensity at regular intervals for a set period using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing Key Pathways and Workflows

Calpain Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to calpain activation and its downstream effects. Increased intracellular calcium is a primary activator of calpain.[6]

Calpain_Signaling_Pathway cluster_activation Calpain Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Ca_influx Ca2+ Influx (e.g., NMDA Receptor, VGCC) Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive ER_release Ca2+ Release from ER (e.g., IP3R, RyR) ER_release->Calpain_inactive Calpain_active Active Calpain Calpain_inactive->Calpain_active Ca2+ Cytoskeleton Cytoskeletal Proteins (e.g., Spectrin, Tau) Calpain_active->Cytoskeleton Signaling Signaling Proteins (e.g., PKC, Cdk5) Calpain_active->Signaling Apoptosis Apoptosis Factors (e.g., Caspases) Calpain_active->Apoptosis Cell_Death Cell Death Cytoskeleton->Cell_Death Signaling->Cell_Death Apoptosis->Cell_Death Z_Isoleucinamide Z-Isoleucinamide Z_Isoleucinamide->Calpain_active Alternatives Alternative Inhibitors Alternatives->Calpain_active

Caption: Simplified Calpain Signaling Pathway and Points of Inhibition.

Experimental Workflow for Calpain Inhibition Assay

The diagram below outlines the key steps in a typical in vitro experiment to assess the inhibitory potential of a compound against calpain.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Plate Plate Setup (Inhibitors, Controls) Reagents->Plate Inhibitors Prepare Inhibitor Dilutions (Z-Isoleucinamide & Alternatives) Inhibitors->Plate Add_Enzyme Add Calpain Enzyme Plate->Add_Enzyme Incubate_1 Incubate (37°C) Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Plot_Data Plot % Inhibition vs. Concentration Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for In Vitro Calpain Inhibition Assay.

References

Evaluating the Cross-Reactivity of Z-Isoleucinamide with Caspases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Z-Isoleucinamide, a derivative of the amino acid isoleucine, represents a potential candidate for targeted therapeutic development. However, its interaction with off-target enzymes, particularly the caspase family of proteases, remains largely uncharacterized in publicly available literature. As caspases are central players in apoptosis and inflammation, understanding the cross-reactivity profile of any new chemical entity is paramount to ensuring its specificity and minimizing potential side effects.

This guide provides a framework for the systematic evaluation of Z-Isoleucinamide's cross-reactivity with a panel of human caspases. It outlines standardized experimental protocols, presents a clear structure for data comparison, and visualizes the necessary workflows for a comprehensive assessment. While specific inhibitory data for Z-Isoleucinamide is not yet available, this document serves as a template for researchers to generate and interpret such crucial data.

Comparative Analysis of Inhibitor Activity

A primary method for assessing cross-reactivity is to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of the compound against a panel of purified enzymes. The following table provides a template for summarizing such quantitative data, allowing for a direct comparison of Z-Isoleucinamide's potency against various caspases.

Target CaspaseZ-Isoleucinamide IC50 (µM)Known Selective Inhibitor IC50 (µM)Fold Difference
Initiator Caspases
Caspase-2Data to be determinedZ-VDVAD-FMK (<0.1)N/A
Caspase-8Data to be determinedZ-IETD-FMK (0.02-0.1)N/A
Caspase-9Data to be determinedZ-LEHD-FMK (0.2-1)N/A
Caspase-10Data to be determinedZ-AEVD-FMK (0.1-1)N/A
Executioner Caspases
Caspase-3Data to be determinedZ-DEVD-FMK (0.01-0.1)N/A
Caspase-6Data to be determinedZ-VEID-FMK (0.1-1)N/A
Caspase-7Data to be determinedZ-DEVD-FMK (0.01-0.1)N/A
Inflammatory Caspases
Caspase-1Data to be determinedAc-YVAD-CMK (0.01-0.1)N/A
Caspase-4Data to be determinedZ-LEVD-FMK (1-10)N/A
Caspase-5Data to be determinedZ-WEHD-FMK (1-10)N/A

Note: IC50 values for known selective inhibitors are approximate and can vary based on experimental conditions.

Experimental Protocols

To generate the data for the comparison table, standardized enzymatic assays should be employed. Below are detailed methodologies for determining the inhibitory activity of Z-Isoleucinamide against a representative caspase, Caspase-3. This protocol can be adapted for other caspases by using their respective preferred substrates.

In Vitro Caspase-3 Inhibition Assay

Objective: To determine the IC50 value of Z-Isoleucinamide for recombinant human Caspase-3.

Materials:

  • Recombinant human Caspase-3 (active form)

  • Caspase-3 substrate: Ac-DEVD-pNA (p-nitroanilide) or Ac-DEVD-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT

  • Z-Isoleucinamide stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer for pNA at 405 nm or fluorometer for AMC at 360 nm excitation/460 nm emission)

Procedure:

  • Prepare Reagents:

    • Dilute the Caspase-3 enzyme to the working concentration in cold assay buffer.

    • Prepare a series of dilutions of Z-Isoleucinamide in assay buffer. The final DMSO concentration should be kept below 1% in all wells.

    • Prepare the substrate solution in assay buffer.

  • Assay Setup:

    • Add 50 µL of the various Z-Isoleucinamide dilutions to the wells of the 96-well plate.

    • Include control wells: "no inhibitor" (assay buffer with DMSO) and "no enzyme" (assay buffer only).

    • Add 25 µL of the diluted Caspase-3 enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the Caspase-3 substrate to all wells to start the reaction.

  • Measurement:

    • Immediately begin reading the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 360/460 nm for AMC) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration.

    • Normalize the velocities to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the logarithm of the Z-Isoleucinamide concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- variable slope).

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the specificity of an inhibitor like Z-Isoleucinamide.

G cluster_prep Preparation cluster_assay Primary Screening cluster_profiling Selectivity Profiling cluster_analysis Data Analysis compound Z-Isoleucinamide Synthesis & Purification ic50 IC50 Determination (e.g., Caspase-3) compound->ic50 caspases Recombinant Caspase Panel Production caspases->ic50 panel Screening against Caspase Panel ic50->panel other_proteases Screening against Other Proteases (e.g., Cathepsins) panel->other_proteases data Data Compilation & Comparison Table panel->data other_proteases->data pathway Pathway Analysis data->pathway

Workflow for assessing inhibitor cross-reactivity.
Simplified Caspase Signaling Pathway

Understanding the context in which caspases function is crucial. The diagram below depicts a simplified overview of the extrinsic and intrinsic apoptotic pathways mediated by caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) procaspase8 Pro-caspase-8 death_receptor->procaspase8 FADD/TRADD caspase8 Caspase-8 procaspase8->caspase8 Dimerization & Autocatalysis procaspase3 Pro-caspase-3 caspase8->procaspase3 mito Mitochondrion cyto_c Cytochrome c mito->cyto_c Apoptotic Stimuli apaf1 Apaf-1 cyto_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 Apoptosome Formation caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Simplified overview of major caspase signaling pathways.

By following the protocols and data presentation formats outlined in this guide, researchers can effectively characterize the cross-reactivity profile of Z-Isoleucinamide or any other novel inhibitor, paving the way for a more informed and targeted drug development process.

In Vivo Validation of Z-Ile-NH2's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of in vivo data for the compound Z-Ile-NH2. Despite extensive searches for its therapeutic potential, mechanism of action, and comparative studies, no specific in vivo validation or detailed experimental protocols have been identified in the public domain. This suggests that Z-Ile-NH2 may be a novel or less-studied compound, with research potentially in early preclinical stages or not publicly disclosed.

This guide, therefore, cannot directly compare the in vivo performance of Z-Ile-NH2 with other alternatives due to the absence of requisite data. Instead, we will present a generalized framework for the in vivo validation of therapeutic compounds, outlining the typical experimental data and methodologies required. This will serve as a valuable resource for researchers and drug development professionals interested in evaluating the therapeutic potential of novel molecules like Z-Ile-NH2.

Framework for In Vivo Validation of a Therapeutic Compound

The in vivo validation of a new chemical entity is a critical step in the drug development pipeline. It involves a series of experiments designed to assess the efficacy, safety, and pharmacokinetic profile of the compound in a living organism. Below are the key components of such a validation process.

Table 1: Key Parameters for In Vivo Therapeutic Potential Assessment

ParameterDescriptionCommon Assays and Measurements
Efficacy The ability of the compound to produce the desired therapeutic effect in a disease model.Tumor volume reduction, improved survival rates, behavioral assessments, biomarker modulation.
Toxicity The adverse effects of the compound on the organism.Clinical observations, body weight changes, hematology, clinical chemistry, histopathology of major organs.
Pharmacokinetics (PK) The study of how the organism affects the drug (absorption, distribution, metabolism, and excretion).Measurement of drug concentration in plasma and tissues over time (e.g., using LC-MS/MS).
Pharmacodynamics (PD) The study of how the drug affects the organism.Measurement of target engagement and downstream biological effects.
Dose-Response Relationship The relationship between the dose of the compound and its therapeutic and toxic effects.Multiple dose groups are used to determine the optimal therapeutic dose with minimal toxicity.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. While specific protocols for Z-Ile-NH2 are unavailable, a general workflow for in vivo validation is presented below.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation animal_model Animal Model Selection (e.g., mouse, rat) dosing Compound Administration (e.g., oral, intravenous) animal_model->dosing Disease Induction monitoring Monitoring (health, behavior, tumor growth) dosing->monitoring sampling Biological Sampling (blood, tissues) monitoring->sampling analysis Data Analysis (statistical analysis) sampling->analysis signaling_pathway drug Z-Ile-NH2 receptor Target Receptor drug->receptor Binds to kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

A Comparative Analysis of Z-Ile-NH2 and Z-LLF-CHO for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the biochemical properties, mechanisms of action, and experimental applications of Z-Ile-NH2 and Z-LLF-CHO.

This guide provides a comprehensive comparison of two peptide-based inhibitors, Z-Ile-NH2 (N-Benzyloxycarbonyl-Isoleucinamide) and Z-LLF-CHO (N-Benzyloxycarbonyl-L-leucyl-L-leucyl-L-phenylalaninal). While Z-LLF-CHO is a well-characterized protease inhibitor with a specific target profile, information regarding the biological activity of Z-Ile-NH2 is less defined in publicly available scientific literature. This document aims to summarize the known attributes of both compounds, provide detailed experimental protocols for their potential targets, and visualize the relevant signaling pathways.

Overview and Key Differences

Quantitative Data Presentation

Due to the limited available data for Z-Ile-NH2, a direct quantitative comparison of inhibitory activities is not currently possible. The following table summarizes the known inhibitory constant for Z-LLF-CHO.

CompoundTargetInhibition Constant (Ki)
Z-LLF-CHOProteasome (Chymotrypsin-like activity)460 nM[1]
Z-Ile-NH2Not reportedNot reported

Mechanism of Action

Z-LLF-CHO: This peptide aldehyde acts as a transition-state analog inhibitor. The aldehyde group forms a reversible covalent bond with the active site threonine residue of the β5 subunit of the 20S proteasome, which is responsible for the chymotrypsin-like activity. By blocking this activity, Z-LLF-CHO prevents the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of proteasomal function can induce apoptosis and inhibit the activation of the transcription factor NF-κB, which is dependent on the degradation of its inhibitor, IκB.

Z-Ile-NH2: The mechanism of action for Z-Ile-NH2 as a specific enzyme inhibitor has not been elucidated in the available literature. As an N-terminally protected amino acid amide, it could potentially act as a weak, non-specific inhibitor of certain proteases through substrate-like interactions, or it may serve as a chemical building block in peptide synthesis. Further experimental validation is required to determine its biological targets and mechanism of action.

Signaling Pathways

The primary signaling pathway affected by Z-LLF-CHO is the Ubiquitin-Proteasome Pathway, which in turn influences numerous cellular processes, including the NF-κB signaling cascade.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub ligase) E2->E3 Ub Ub_Protein Ubiquitinated Protein E3->Ub_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation ZLLFCHO Z-LLF-CHO ZLLFCHO->Proteasome Inhibition

Diagram 1: The Ubiquitin-Proteasome Pathway and the inhibitory action of Z-LLF-CHO.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB Ub_IkB Ubiquitinated IκB IkB->Ub_IkB Ubiquitination NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Dissociation Proteasome_cyto Proteasome Ub_IkB->Proteasome_cyto Proteasome_cyto->IkB Degradation ZLLFCHO_cyto Z-LLF-CHO ZLLFCHO_cyto->Proteasome_cyto Inhibition DNA DNA NFkB_nuc->DNA Gene Gene Transcription DNA->Gene Stimulus Stimulus (e.g., TNF-α, IL-1) Stimulus->IKK Proteasome_Assay_Workflow start Start prep_inhibitors Prepare serial dilutions of Z-LLF-CHO and Z-Ile-NH2 start->prep_inhibitors add_inhibitors Add inhibitor dilutions to 96-well plate prep_inhibitors->add_inhibitors add_buffer Add Assay Buffer add_inhibitors->add_buffer add_proteasome Add 26S Proteasome add_buffer->add_proteasome incubate Incubate at 37°C for 15 min add_proteasome->incubate add_substrate Add Suc-LLVY-AMC substrate incubate->add_substrate measure Measure fluorescence kinetically add_substrate->measure analyze Calculate reaction rates and determine IC50 values measure->analyze end End analyze->end

References

Unable to Confirm On-Target Effects of Z-Isoleucinamide Due to Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound referred to as "Z-Isoleucinamide." Consequently, its molecular target, mechanism of action, and any associated signaling pathways remain unidentified. This absence of foundational data precludes the creation of a detailed comparison guide, the outlining of specific experimental protocols for on-target validation using siRNA, and the visualization of its signaling cascade as requested.

To proceed with a thorough and accurate analysis as per the user's request, the specific molecular target of "Z-Isoleucinamide" is required. Once the target is identified, a detailed guide can be developed, including:

  • Comparative Data: A quantitative comparison of Z-Isoleucinamide's effects with alternative inhibitors targeting the same molecule.

  • Experimental Protocols: Detailed methodologies for siRNA-based target validation, including cell line selection, siRNA design and transfection, and methods for assessing target knockdown and downstream functional effects.

  • Signaling Pathway Visualization: A Graphviz diagram illustrating the relevant signaling pathway and the point of intervention for Z-Isoleucinamide.

Without this critical information, any attempt to generate the requested content would be speculative and lack the scientific rigor required for the intended audience of researchers, scientists, and drug development professionals. We encourage the user to provide the specific molecular target of "Z-Isoleucinamide" to enable the generation of a comprehensive and informative comparison guide.

Assessing the Off-Target Profile of Proteasome Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of targeted therapeutics, understanding a compound's off-target profile is as critical as defining its on-target potency. This guide provides a comparative assessment of the off-target profiles of three widely used proteasome inhibitors: MG132, Bortezomib, and Carfilzomib. While the hypothetical query focused on "Z-Ile-NH2," a specific dipeptide amide for which no public data is available, we are using the well-characterized proteasome inhibitor MG132 as a representative compound. MG132, a peptide aldehyde, serves as a relevant proxy for illustrating the methodologies used to assess the off-target effects of peptide-based inhibitors.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative look at the selectivity of these compounds. The information presented is collated from various proteomic studies and aims to provide a clear, data-driven comparison to inform experimental design and inhibitor selection.

On-Target and Off-Target Activity Comparison

The primary target for MG132, Bortezomib, and Carfilzomib is the 26S proteasome, a multi-catalytic protease complex essential for cellular protein homeostasis. Inhibition of the proteasome's chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis. However, the reactive nature of their pharmacophores can lead to engagement with other cellular proteases.

InhibitorPrimary TargetKey Off-TargetsPharmacophoreSelectivity Profile
MG132 26S Proteasome (β5, β1 subunits)Calpains, Cathepsins[1]Peptide AldehydeBroad reactivity, known to inhibit other cysteine proteases.
Bortezomib 26S Proteasome (β5, β1 subunits)Serine proteases (Cathepsin G, Chymotrypsin, etc.), HtrA2/Omi[2][3]Peptide BoronateBroader off-target profile among the three, particularly against serine proteases.[2]
Carfilzomib 26S Proteasome (β5 subunit)Minimal off-target activity reported against non-proteasomal proteases.[4][5]Peptide EpoxyketoneHighly selective for the proteasome with minimal engagement of other protease families.[4]

Quantitative Comparison of Off-Target Inhibition

The following table summarizes the inhibitory concentrations (IC50) of the three compounds against their primary target and key off-target enzymes, as reported in various studies. This data highlights the differences in selectivity.

EnzymeMG132 IC50 (nM)Bortezomib IC50 (nM)Carfilzomib IC50 (nM)Reference
Proteasome (β5) ~100~0.6~5[6]
Cathepsin G -~820>10,000[2]
Chymotrypsin -~300~4,000[2]
Cathepsin A -~1,600>10,000[2]
HtrA2/Omi -Potent InhibitionNo significant inhibition[2]

Note: IC50 values can vary depending on the assay conditions and cell type used. The data presented here is for comparative purposes.

Experimental Protocols for Off-Target Profiling

Two primary proteomic strategies are widely employed to globally assess the off-target profile of inhibitors like MG132 and its alternatives: Activity-Based Protein Profiling (ABPP) and Affinity Purification-Mass Spectrometry (AP-MS).

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of enzymes. In a competitive profiling experiment, a proteome is pre-incubated with the inhibitor of interest, followed by treatment with a broad-spectrum activity-based probe. The reduction in probe labeling of a protein indicates it is a target of the inhibitor.

Protocol: Competitive ABPP for Proteasome Inhibitor Off-Target Profiling

  • Cell Culture and Lysis:

    • Culture human cancer cells (e.g., HEK293T, HeLa) to ~80% confluency.

    • Harvest cells and prepare a cell lysate by sonication or dounce homogenization in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4, with 150 mM NaCl, 1% NP-40).

    • Determine protein concentration using a Bradford or BCA assay.

  • Inhibitor Incubation:

    • Aliquot the cell lysate into equal protein amounts.

    • Treat the lysates with varying concentrations of the test inhibitor (e.g., MG132, Bortezomib, Carfilzomib) or a vehicle control (e.g., DMSO).

    • Incubate for 30-60 minutes at 37°C to allow for target engagement.

  • Activity-Based Probe Labeling:

    • Add a broad-spectrum serine or cysteine protease activity-based probe (e.g., FP-biotin for serine proteases) to each lysate.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Enrichment of Labeled Proteins:

    • For biotinylated probes, add streptavidin-coated beads to each lysate and incubate to capture the probe-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion of the enriched proteins.

    • Collect the resulting peptides and desalt them using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the labeled proteins. A decrease in the abundance of a probe-labeled protein in the inhibitor-treated sample compared to the control indicates it is an off-target of the inhibitor.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS involves immobilizing the inhibitor on a solid support (e.g., beads) to "pull down" its interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry.

Protocol: AP-MS for Proteasome Inhibitor Off-Target Identification

  • Immobilization of Inhibitor:

    • Synthesize an analog of the inhibitor (e.g., MG132) with a linker for conjugation to beads (e.g., NHS-activated sepharose beads).

    • Incubate the inhibitor analog with the beads to achieve covalent immobilization.

    • Wash the beads to remove any unbound inhibitor.

  • Cell Lysis and Lysate Preparation:

    • Prepare a cell lysate as described in the ABPP protocol.

  • Affinity Purification:

    • Incubate the cell lysate with the inhibitor-conjugated beads. A control incubation with unconjugated beads should be performed in parallel to identify non-specific binders.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Perform in-gel or in-solution tryptic digestion of the eluted proteins.

    • Desalt the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Identify the proteins that specifically bind to the inhibitor-conjugated beads compared to the control beads. These are potential on- and off-targets.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ABPP and AP-MS.

competitive_abpp_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis proteome Cell Lysate inhibitor Inhibitor (e.g., MG132) proteome->inhibitor Pre-incubation probe Activity-Based Probe (e.g., FP-biotin) inhibitor->probe Competitive Labeling enrich Streptavidin Enrichment probe->enrich digest Tryptic Digest enrich->digest lcms LC-MS/MS digest->lcms data Data Analysis lcms->data

Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

apms_workflow cluster_bait_prep Bait Preparation cluster_pulldown Pull-down cluster_analysis Analysis inhibitor Inhibitor (e.g., MG132) immobilized Immobilized Inhibitor inhibitor->immobilized beads Affinity Beads beads->immobilized pulldown Affinity Purification immobilized->pulldown proteome Cell Lysate proteome->pulldown elution Elution pulldown->elution digest Tryptic Digest elution->digest lcms LC-MS/MS digest->lcms data Data Analysis lcms->data

Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Conclusion

The assessment of off-target profiles is a cornerstone of modern drug development. As demonstrated with the representative proteasome inhibitor MG132 and its clinical alternatives, Bortezomib and Carfilzomib, proteomic techniques like ABPP and AP-MS provide powerful platforms for a comprehensive evaluation of inhibitor selectivity. The data clearly indicates that while all three compounds potently inhibit the proteasome, their off-target profiles differ significantly. Carfilzomib exhibits the highest selectivity, while Bortezomib and MG132 show broader reactivity against other protease families. This information is invaluable for interpreting cellular phenotypes and for the design of more selective and, ultimately, safer therapeutic agents.

References

A Head-to-Head Comparison of Calpain Inhibitors: Z-Ile-NH2 and Calpastatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate calpain inhibitor is a critical decision in experimental design. This guide provides an objective comparison of the synthetic inhibitor Z-Ile-NH2 and the endogenous inhibitor calpastatin, focusing on their performance, mechanisms of action, and supporting experimental data.

Calpains are a family of calcium-dependent cysteine proteases involved in a wide array of cellular processes, including signal transduction, cell motility, and apoptosis. Dysregulation of calpain activity is implicated in various pathological conditions, making calpain inhibitors valuable tools for research and potential therapeutic agents. This guide compares a synthetic peptide-based inhibitor, represented by Z-Ile-NH2 and related compounds, with the natural calpain inhibitor, calpastatin.

At a Glance: Z-Ile-NH2 vs. Calpastatin

FeatureZ-Ile-NH2 (and related Z-peptides)Calpastatin
Inhibitor Type Synthetic, small peptide derivativeEndogenous, large protein
Mechanism of Action Typically competitive, targeting the active siteNon-competitive, binds to multiple domains on calpain, occluding the active site only in the presence of Ca2+
Specificity Can be designed for selectivity towards specific calpain isoforms (e.g., calpain-2)Highly specific for calpains
Cell Permeability The N-terminal benzyloxycarbonyl (Z) group enhances cell permeabilityGenerally cell-impermeable due to its large size
Potency (Ki/IC50) Varies depending on the specific peptide sequence; can be in the low nanomolar range (e.g., Z-Leu-Abu-CONH-CH2-C6H3(3,5-(OMe)2) has a Ki of 22 nM for calpain-2)[1]Low nanomolar IC50 values for m-calpain[2]

Delving Deeper: Mechanism of Action

Z-Ile-NH2 and its Analogs: These synthetic inhibitors are typically peptide aldehydes or ketones that mimic the substrate of calpain. The N-terminal benzyloxycarbonyl ("Z") group is a common modification that increases the hydrophobicity of the peptide, thereby enhancing its ability to cross cell membranes. These inhibitors generally function as competitive inhibitors, binding to the active site of calpain and preventing substrate access. The specificity of these inhibitors can be modulated by altering the peptide sequence. For instance, Z-Leu-Abu-CONH-CH2-C6H3(3,5-(OMe)2) has been shown to be a potent and selective inhibitor of calpain-2 over calpain-1.[1]

Calpastatin: As the endogenous inhibitor, calpastatin exhibits a highly specific and unique mechanism of inhibition. It is a large, intrinsically unstructured protein containing four inhibitory domains. Calpastatin only binds to calpain in the presence of calcium, the ion that also activates the protease. The binding is a multi-point interaction, involving several domains of calpastatin engaging with different domains on the calpain molecule. This interaction does not directly target the catalytic cysteine residue but rather occludes the active site, preventing substrate binding in a non-competitive manner. This complex interaction is responsible for its high specificity for calpains over other cysteine proteases.

Experimental Data and Protocols

Quantitative Comparison of Calpain Inhibitors

InhibitorCalpain IsoformReported PotencyReference
Z-Leu-Abu-CONH-CH2-C6H3(3,5-(OMe)2)Calpain-2Ki = 22 nM[1]
Z-Leu-Nva-CONH-CH2-2-pyridylCalpain-1Ki = 19 nM
Calpastatin (full-length)m-calpainIC50 of ~160 µM[2]
Calpastatin (repeat 1)m-calpainlow nM IC50 values[2]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are dependent on experimental conditions and should be compared with caution across different studies.

Experimental Protocol: Fluorometric Calpain Activity Assay

This protocol is a standard method for determining the activity of calpain and the potency of its inhibitors.

1. Principle: The assay utilizes a fluorogenic calpain substrate, such as Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin). In its intact form, the substrate is weakly fluorescent. Upon cleavage by calpain, the highly fluorescent AMC moiety is released, and the increase in fluorescence is proportional to calpain activity.

2. Materials:

  • Purified calpain enzyme (calpain-1 or calpain-2)

  • Calpain Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Calcium Chloride (CaCl2) solution

  • Fluorogenic substrate: Suc-LLVY-AMC (in DMSO)

  • Inhibitors: Z-Ile-NH2 (or related compound) and calpastatin

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

3. Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a working solution of purified calpain in Calpain Assay Buffer. Prepare a dilution series of the inhibitors (Z-Ile-NH2 and calpastatin) in the same buffer.

  • Reaction Setup: In the wells of the 96-well plate, add the following in order:

    • Calpain Assay Buffer

    • Inhibitor solution (or buffer for control)

    • Calpain enzyme solution

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the CaCl2 solution to activate the calpain. Immediately after, add the Suc-LLVY-AMC substrate to start the reaction.

  • Measurement: Place the plate in the fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain the reaction rate (slope).

    • To determine the IC50 value, plot the percentage of calpain inhibition against the logarithm of the inhibitor concentration.

    • To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive or non-competitive inhibition.

Signaling Pathways and Experimental Workflows

Calpain's Role in Apoptosis

Calpain activation is a key event in the apoptotic cascade. It can be activated by elevated intracellular calcium levels, a common feature of apoptosis. Once activated, calpain can cleave a variety of substrates, including cytoskeletal proteins and pro-caspases, leading to the characteristic morphological changes of apoptosis and the activation of the caspase cascade. Both Z-Ile-NH2 and calpastatin can be used to investigate the role of calpain in this pathway.

Calpain_Apoptosis_Pathway Apoptotic Stimulus Apoptotic Stimulus Ca2+ Influx Ca2+ Influx Apoptotic Stimulus->Ca2+ Influx Calpain Activation Calpain Activation Ca2+ Influx->Calpain Activation Substrate Cleavage Substrate Cleavage Calpain Activation->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis ZIleNH2 Z-Ile-NH2 ZIleNH2->Calpain Activation Calpastatin Calpastatin Calpastatin->Calpain Activation Inhibitor_Comparison_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_cell Cell-Based Assay Purify_Calpain Purify Calpain Enzyme Fluorometric_Assay Perform Fluorometric Calpain Activity Assay Purify_Calpain->Fluorometric_Assay Prepare_Inhibitors Prepare Z-Ile-NH2 & Calpastatin Solutions Prepare_Inhibitors->Fluorometric_Assay Treat_Cells Treat Cells with Inhibitors Prepare_Inhibitors->Treat_Cells Determine_Potency Determine IC50/Ki Values Fluorometric_Assay->Determine_Potency Induce_Calpain Induce Calpain Activity (e.g., with Ca2+ ionophore) Treat_Cells->Induce_Calpain Measure_Endpoint Measure Downstream Effect (e.g., Apoptosis, Substrate Cleavage) Induce_Calpain->Measure_Endpoint

References

Benchmarking Isoleucyl-tRNA Synthetase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Z-Isoleucinamide" did not yield a known isoleucyl-tRNA synthetase inhibitor. This guide therefore uses the well-established inhibitor Mupirocin as a baseline for comparison against a newer, more potent inhibitor, Thiomarinol A , to illustrate a benchmarking framework for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the performance of Mupirocin and Thiomarinol A, both potent inhibitors of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacterial protein synthesis. The information presented is intended to assist researchers in evaluating and selecting appropriate inhibitors for their studies.

Introduction to Isoleucyl-tRNA Synthetase (IleRS) Inhibition

Isoleucyl-tRNA synthetase is a critical enzyme responsible for the charging of transfer RNA (tRNA) with the amino acid isoleucine. This process, known as aminoacylation, is a vital step in protein synthesis. The inhibition of IleRS leads to the depletion of charged tRNAIle, stalling protein production and ultimately resulting in bacterial cell death.[1][2][3] This mechanism makes IleRS an attractive target for the development of novel antibacterial agents.

Mupirocin, an antibiotic produced by Pseudomonas fluorescens, has long been a clinical standard for treating topical infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] However, the emergence of Mupirocin resistance has driven the search for new and more potent IleRS inhibitors. Thiomarinol A, a natural hybrid antibiotic, has emerged as a promising alternative with significantly enhanced potency.[4][5]

Performance Comparison of IleRS Inhibitors

The following table summarizes the key performance metrics of Mupirocin and Thiomarinol A based on available experimental data. These values highlight the superior inhibitory activity of Thiomarinol A.

ParameterMupirocinThiomarinol ABacterial StrainReference
Mechanism of Action Competitive inhibitor of IleRSCompetitive inhibitor of IleRSN/A[6]
Kiapp (nM) 12 ± 219 ± 4MRSA IleRS[4]
Estimated Kd,25°C 18 ± 7 pM11 ± 6 fMMRSA IleRS[6]
MIC (µM) >80000.5High-level Mupirocin-resistant MRSA[4]
MIC (µM) 0.006Not Reported in this studyMupirocin-sensitive S. aureus[1]

Note: Kiapp represents the apparent inhibition constant, while Kd reflects the dissociation constant, a measure of binding affinity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Signaling Pathway and Mechanism of Action

Both Mupirocin and Thiomarinol A act by competitively inhibiting the binding of isoleucine and ATP to the active site of isoleucyl-tRNA synthetase. This prevents the formation of the isoleucyl-adenylate intermediate, the first step in the aminoacylation of tRNAIle. The resulting lack of charged tRNAIle stalls ribosomal protein synthesis, leading to bacteriostasis and, at higher concentrations, bactericidal effects.

G cluster_0 Bacterial Cell cluster_1 Ile Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile->IleRS ATP ATP ATP->IleRS tRNA_Ile tRNAIle tRNA_Ile->IleRS charged_tRNA Isoleucyl-tRNAIle IleRS->charged_tRNA Aminoacylation Ribosome Ribosome charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor Mupirocin or Thiomarinol A Inhibitor->IleRS Inhibition

Inhibition of Isoleucyl-tRNA Synthetase and Protein Synthesis.

Experimental Protocols

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (Spectrophotometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against IleRS by measuring the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.

Materials:

  • Purified recombinant IleRS enzyme

  • L-isoleucine

  • ATP (Adenosine triphosphate)

  • tRNAIle

  • Inorganic pyrophosphatase (PPiase)

  • Reaction buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test inhibitors (e.g., Mupirocin, Thiomarinol A) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite green solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing reaction buffer, L-isoleucine, ATP, tRNAIle, and PPiase.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Initiation: Initiate the reaction by adding the purified IleRS enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding the malachite green solution to all wells. This solution will react with the pyrophosphate produced during the reaction to form a colored complex.

  • Absorbance Measurement: After a short incubation period for color development, measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G cluster_workflow Experimental Workflow: IleRS Inhibition Assay A Prepare Reaction Mix (Buffer, Ile, ATP, tRNA, PPiase) B Add Test Inhibitor (Varying Concentrations) A->B C Initiate with IleRS Enzyme B->C D Incubate at 37°C C->D E Stop Reaction & Add Malachite Green D->E F Measure Absorbance (620 nm) E->F G Calculate % Inhibition and IC50 F->G

Workflow for a Spectrophotometric IleRS Inhibition Assay.

Conclusion

The data presented in this guide demonstrates that while Mupirocin is an effective inhibitor of isoleucyl-tRNA synthetase, newer compounds like Thiomarinol A exhibit significantly greater potency, particularly against resistant strains. The detailed experimental protocol provides a framework for researchers to conduct their own comparative studies. The continued exploration of novel IleRS inhibitors is crucial in the ongoing effort to combat antibiotic resistance.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Z-Isoleucine Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This document provides immediate, essential safety and logistical information for handling Z-Isoleucine Amide (Z-Ile-NH₂), a protected amino acid derivative commonly used in peptide synthesis and pharmaceutical research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical Identification and Properties
  • Chemical Name: N-alpha-Benzyloxycarbonyl-L-isoleucine amide

  • Abbreviation: Z-L-Ile-NH₂

  • CAS Number: 86161-49-1

  • Molecular Formula: C₁₄H₂₀N₂O₃

  • Molecular Weight: 264.32 g/mol

PropertyValueCitation
Synonyms Z-L-Ile-NH₂, Z-(2S,3S)-2-amino-3-methylpentanoic acid amide, Z-(2S,3S)-2-amino-3-methylvaleric acid amide
Purity Typically ≥99%
Appearance White to off-white solid/powder
Storage Conditions Store at 0-8°C
Solubility Soluble in organic solvents used in peptide synthesis (e.g., DMF, NMP). Solubility in water is expected to be low.
Hazard Classification Not explicitly classified. Handle as a potentially hazardous substance. For research and industrial use only.

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a conservative approach to PPE is mandatory. The following PPE should be worn at all times when handling Z-Isoleucine Amide:

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in situations with a higher risk of splashes.

  • Hand Protection: Nitrile gloves are recommended. Ensure gloves are compatible with the solvents being used. Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised.

  • Body Protection: A laboratory coat is required. For operations with a higher risk of splashes or aerosol generation, consider using a chemically resistant apron or coveralls.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used in a well-ventilated area or a fume hood.

Operational Plans: Handling and Disposal

Standard Handling Protocol
  • Preparation: Before handling, ensure that all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean, uncluttered, and within a properly functioning chemical fume hood.

  • Weighing and Transfer: To minimize dust generation, weigh and transfer the solid compound carefully. Use a spatula and a weighing paper or a suitable container. Avoid creating dust clouds.

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid. If necessary, use gentle agitation or sonication to aid dissolution.

  • Post-Handling: After handling, thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing Z-Isoleucine Amide, including empty containers, contaminated PPE, and solutions, must be treated as hazardous chemical waste.

  • Segregation: Segregate waste containing Z-Isoleucine Amide from other waste streams.

  • Containerization: Use clearly labeled, sealed, and appropriate waste containers.

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Emergency Procedures: Spills and Exposure

Spill Response Workflow

Spill_Response cluster_spill This compound₂ Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Absorb Absorb Spill with Inert Material SmallSpill->Absorb Yes ContactEHS Contact EHS Immediately LargeSpill->ContactEHS SecureArea Secure the Area (Restrict Access) ContactEHS->SecureArea Report Complete Spill Report SecureArea->Report Collect Collect Absorbed Material into Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Dispose->Report

Caption: Workflow for responding to a Z-Isoleucine Amide spill.

Accidental Exposure Response

Exposure_Response cluster_exposure Accidental Exposure to this compound₂ Exposure Exposure Occurs RemoveContamination Remove Contaminated Clothing and PPE Exposure->RemoveContamination EyeContact Eye Contact? RemoveContamination->EyeContact WashAffectedArea Wash Affected Area SkinContact Skin Contact? EyeContact->SkinContact No FlushEyes Flush Eyes with Water for 15 minutes EyeContact->FlushEyes Yes Inhalation Inhalation? SkinContact->Inhalation No WashSkin Wash Skin with Soap and Water for 15 minutes SkinContact->WashSkin Yes Ingestion Ingestion? Inhalation->Ingestion No MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir Yes RinseMouth Rinse Mouth with Water (Do Not Induce Vomiting) Ingestion->RinseMouth Yes SeekMedical Seek Immediate Medical Attention FlushEyes->SeekMedical WashSkin->SeekMedical MoveToFreshAir->SeekMedical RinseMouth->SeekMedical ReportIncident Report Incident to Supervisor and EHS SeekMedical->ReportIncident

Caption: First aid procedures for accidental exposure to Z-Isoleucine Amide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.